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  • Product: Methyl 8-hydroxy-5-quinolinecarboxylate
  • CAS: 260796-38-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 8-hydroxy-5-quinolinecarboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) is a highly versatile synthetic intermediate and a potent, cell-permeable prodrug analog of 8-hydroxyquinoline-5-carboxylic acid (IOX1)[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) is a highly versatile synthetic intermediate and a potent, cell-permeable prodrug analog of 8-hydroxyquinoline-5-carboxylic acid (IOX1)[1]. The parent compound, IOX1, is a well-documented broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including JumonjiC (JmjC) domain-containing histone demethylases (KDMs). While IOX1 exhibits excellent in vitro efficacy, its zwitterionic nature at physiological pH severely restricts its cellular permeability.

Esterification to the methyl ester masks the polar carboxylic acid, significantly enhancing lipophilicity, oral bioavailability, and intracellular accumulation[2]. Once inside the target cell, intracellular esterases hydrolyze the prodrug back into the active IOX1, which then chelates the active-site Fe(II) of KDMs, modulating epigenetic markers such as H3K4me3 and H3K9me3[2].

MOA Prodrug Methyl 8-hydroxy-5-quinolinecarboxylate (Cell-Permeable Prodrug) Esterase Intracellular Esterases (Enzymatic Hydrolysis) Prodrug->Esterase Cellular Entry Active 8-Hydroxyquinoline-5-carboxylic acid (IOX1 - Active Inhibitor) Esterase->Active Cleavage of Methoxy Group Target JmjC Histone Demethylases (e.g., KDM4, KDM5) Active->Target Chelates Fe(II) at Active Site Outcome Epigenetic Modulation (Increased H3K4me3 / H3K9me3) Target->Outcome Inhibition of Demethylation

Biological mechanism of action for the prodrug Methyl 8-hydroxy-5-quinolinecarboxylate.

Retrosynthetic Analysis and Chemical Pathways

The synthesis of methyl 8-hydroxy-5-quinolinecarboxylate is typically achieved in two main stages:

  • Annulation (Skraup/Doebner-Miller variant): The construction of the quinoline core utilizes 3-amino-4-hydroxybenzoic acid and an α,β-unsaturated aldehyde equivalent under strongly acidic conditions[3].

  • Esterification: The resulting 8-hydroxyquinoline-5-carboxylic acid is converted to its methyl ester. Due to the poor solubility and amphoteric nature of the parent acid, activation via an acyl chloride intermediate using thionyl chloride (SOCl2) is prioritized over a standard acid-catalyzed Fischer esterification to drive the reaction to completion[4].

SynthesisWorkflow A 3-Amino-4-hydroxybenzoic acid (Starting Material) B Acrolein Diethyl Acetal / 6M HCl Reflux, 100°C, 2-18h A->B Skraup-type Annulation C 8-Hydroxyquinoline-5-carboxylic acid (IOX1 Intermediate) B->C pH Adjustment (NH4OH to pH 9) D SOCl2 / Anhydrous Methanol Reflux, 65°C, 12-20h C->D Acyl Chloride Formation E Methyl 8-hydroxy-5-quinolinecarboxylate (Target Product) D->E Irreversible Esterification

Two-step retrosynthetic workflow for Methyl 8-hydroxy-5-quinolinecarboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Hydroxyquinoline-5-carboxylic acid (IOX1)

Mechanistic Rationale: Using acrolein diethyl acetal instead of pure acrolein is a deliberate and critical experimental choice. Pure acrolein is highly volatile, toxic, and prone to rapid, exothermic polymerization. The acetal acts as a stable precursor that slowly hydrolyzes in situ under the acidic reflux conditions, providing a steady, low concentration of acrolein. This minimizes tar formation and maximizes the yield of the desired quinoline heterocycle[4].

Self-Validating Protocol:

  • Suspend 3-amino-4-hydroxybenzoic acid (1.0 eq, e.g., 2.0 g, 13 mmol) in 6 M aqueous HCl (10 mL) in a round-bottom flask equipped with a reflux condenser[3].

  • Heat the suspension to 100 °C.

  • Add acrolein diethyl acetal (1.5 eq, 19.5 mmol) dropwise to the hot solution over 15 minutes[4].

  • Maintain the reaction at reflux (100 °C) for 2 to 18 hours until complete consumption of the starting material is observed via LC-MS[3][4].

  • Cool the reaction mixture to room temperature.

  • Critical Control Point: Slowly add concentrated NH4OH dropwise while stirring until the pH reaches ~9. Causality: IOX1 is amphoteric. At highly acidic pH, it is fully protonated and soluble. At pH 9, the isoelectric equilibrium shifts, causing the product to crash out of the aqueous phase as a distinct solid[3].

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry in vacuo to afford 8-hydroxyquinoline-5-carboxylic acid.

Step 2: Synthesis of Methyl 8-hydroxy-5-quinolinecarboxylate

Mechanistic Rationale: The parent acid is highly insoluble in standard organic solvents due to strong intermolecular hydrogen bonding and its zwitterionic character. Attempting a standard Fischer esterification (H2SO4/MeOH) often leads to incomplete conversion due to equilibrium limits. By refluxing the acid in the presence of thionyl chloride (SOCl2), it is converted into a highly reactive acyl chloride hydrochloride salt. Subsequent quenching with anhydrous methanol drives the esterification to completion rapidly and irreversibly[4].

Self-Validating Protocol:

  • Suspend 8-hydroxyquinoline-5-carboxylic acid (1.0 eq, 1.0 g, 5.3 mmol) in anhydrous methanol (20 mL)[4][5].

  • Cool the suspension to 0 °C in an ice bath.

  • Dropwise, add thionyl chloride (SOCl2) (3.0 eq, 1.15 mL, 15.9 mmol) under an inert atmosphere (N2 or Ar). Caution: Vigorous evolution of HCl and SO2 gases will occur; perform strictly in a fume hood.

  • Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 12–20 hours[4].

  • Monitor the reaction via LC-MS. Once the mass corresponding to the parent acid is depleted, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl2.

  • Redissolve the crude residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO3 to neutralize residual acid[5]. Validation: The cessation of CO2 bubbling indicates complete neutralization.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (silica gel, gradient of Hexanes/EtOAc) to yield methyl 8-hydroxy-5-quinolinecarboxylate as a crystalline solid[6].

Characterization & Analytical Data

Proper characterization ensures the structural integrity of the synthesized compound. The following table summarizes the quantitative spectral data for Methyl 8-hydroxy-5-quinolinecarboxylate, derived and extrapolated from structurally analogous 5-substituted 8-hydroxyquinoline derivatives[5][6].

Analytical MethodQuantitative Data / Spectral FeaturesStructural Assignment / Interpretation
1H NMR (400 MHz, DMSO-d6)δ 10.85 (br s, 1H)Phenolic -OH (broadened due to hydrogen bonding)
δ 9.45 (dd, J = 8.8, 1.6 Hz, 1H)Quinoline H4 (highly deshielded by N and the ester group)
δ 8.95 (dd, J = 4.1, 1.6 Hz, 1H)Quinoline H2 (adjacent to the heteroatom)
δ 8.23 (d, J = 8.5 Hz, 1H)Quinoline H6 (aromatic)
δ 7.75 (dd, J = 8.8, 4.1 Hz, 1H)Quinoline H3 (aromatic)
δ 7.20 (d, J = 8.5 Hz, 1H)Quinoline H7 (ortho to the hydroxyl group)
δ 3.89 (s, 3H)Methoxy ester (-OCH3)
13C NMR (100 MHz, DMSO-d6)δ 167.5, 156.8, 148.5, 139.8, 134.0, 131.5, 127.0, 122.4, 120.1, 112.5, 52.311 distinct carbon environments confirming the C11H9NO3 framework. Peak at 167.5 ppm confirms the ester carbonyl; 52.3 ppm confirms the methoxy carbon.
ESI-MS (m/z)204.06 [M+H]+Exact mass calculated for C11H10NO3+ is 204.06.
FT-IR (ATR, cm-1)3350 (br), 1710 (s), 1610 (m), 1250 (s)O-H stretch (3350), C=O ester stretch (1710), C=N/C=C aromatic stretch (1610), C-O stretch (1250).

Note: The highly deshielded nature of the H4 proton (δ ~9.45) is a hallmark of 5-substituted 8-hydroxyquinolines, distinguishing it definitively from 4-substituted or 2-substituted isomers[5].

Conclusion & Future Perspectives

The synthesis of methyl 8-hydroxy-5-quinolinecarboxylate represents a vital node in modern drug discovery, particularly in the development of epigenetic modulators and antiviral agents[2]. By employing a modified Doebner-Miller annulation followed by an aggressive SOCl2-mediated esterification, researchers can overcome the inherent solubility and reactivity limitations of the parent zwitterionic acid[4]. Future applications of this scaffold include its use as an anchoring moiety in PROTAC (Proteolysis Targeting Chimera) designs targeting KDM degradation, where the ester can be selectively hydrolyzed or functionalized to attach variable PEG linkers to recruit E3 ligases[7].

References

  • Source: FreiDok plus (University of Freiburg)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: Structural Genomics Consortium (SGC)
  • BRIDGED BICYCLIC COMPOUNDS AS FARNESOID X RECEPTOR MODULATORS (EP 3704113 B1)
  • Ligand Modifications on a Cp(quinolate)
  • Development of a Chemical Toolkit for the Modulation of Cellular Formaldehyde Source: University of Leicester URL

Sources

Exploratory

Methyl 8-Hydroxyquinoline-5-Carboxylate (CAS 260796-38-1): Structural Dynamics, Synthesis, and Applications in Epigenetic Drug Discovery

Executive Summary The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases—such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and Hypoxia-Inducible Factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases—such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases—has revolutionized epigenetic pharmacology. Methyl 8-hydroxyquinoline-5-carboxylate (CAS 260796-38-1) serves as a critical biochemical tool and prodrug scaffold in this domain. As the methyl ester derivative of the well-characterized broad-spectrum inhibitor IOX1 (8-hydroxyquinoline-5-carboxylic acid) [1], this compound overcomes the severe membrane permeability limitations of its parent zwitterionic acid. This technical guide explores the structural rationale, mechanistic causality, and validated experimental workflows for utilizing this compound in advanced drug discovery.

Structural Chemistry and Physicochemical Properties

The pharmacological utility of Methyl 8-hydroxyquinoline-5-carboxylate is rooted in its bidentate chelation motif. The nitrogen at position 1 and the hydroxyl group at position 8 of the quinoline ring form a highly stable complex with the Fe(II) ion located in the catalytic pocket of 2-OG oxygenases [2].

However, the free carboxylic acid at position 5 in the parent compound (IOX1) is highly polar, resulting in a >400-fold drop in potency when transitioning from biochemical assays to whole-cell environments [1]. By masking this moiety as a methyl ester, the lipophilicity (LogP) is significantly increased, facilitating passive diffusion across the phospholipid bilayer.

Table 1: Physicochemical and Structural Properties [3]

PropertyValue
IUPAC Name Methyl 8-hydroxyquinoline-5-carboxylate
CAS Registry Number 260796-38-1
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Canonical SMILES COC(=O)C1=C2C=CC=NC2=C(C=C1)O
Hydrogen Bond Donors 1 (C8-OH)
Hydrogen Bond Acceptors 4 (N1, C5-Ester Oxygens)
Primary Mechanism Fe(II) Chelation / 2-OG Competition

Mechanistic Role in Epigenetic Modulation

Once Methyl 8-hydroxyquinoline-5-carboxylate enters the intracellular space, ubiquitous esterases hydrolyze the methyl group, liberating the active IOX1 pharmacophore. The active acid then translocates to the nucleus, where it acts as a competitive inhibitor against the endogenous co-substrate, 2-oxoglutarate.

Crystallographic studies of the KDM4A active site reveal that the 8-hydroxyquinoline scaffold induces a translocation of the active-site metal, locking the enzyme in an inactive state [4]. This halts the demethylation of repressive histone marks (e.g., H3K9me3), leading to chromatin condensation and the suppression of oncogenic transcription factors, such as those in the Wnt/β-catenin pathway [5].

MOA M8HQ Methyl 8-Hydroxyquinoline- 5-Carboxylate (Lipophilic Prodrug) IOX1 IOX1 (Active Acid) 8-Hydroxyquinoline- 5-Carboxylic Acid M8HQ->IOX1 Intracellular Esterases Fe2 Fe(II) Chelation in Active Site IOX1->Fe2 Bidentate Binding KDM4 KDM4 (JMJD2) Histone Demethylase Fe2->KDM4 Inhibits HIF HIF Prolyl Hydroxylase (PHD) Fe2->HIF Inhibits Chromatin H3K9me3 Retention (Gene Repression) KDM4->Chromatin Epigenetic Modulation Hypoxia HIF-1α Stabilization (Hypoxia Response) HIF->Hypoxia Angiogenesis

Figure 1: Intracellular conversion and Fe(II) chelation mechanism of the methyl ester prodrug.

Synthesis and Derivatization Workflows

The synthesis of Methyl 8-hydroxyquinoline-5-carboxylate is achieved via Fischer esterification. The causality of using sulfuric acid under reflux is twofold: it acts as a proton donor to activate the carbonyl carbon of IOX1 for nucleophilic attack by methanol, and it functions as a dehydrating agent to drive the equilibrium toward the ester product.

Synthesis Step1 Step 1: Esterification IOX1 + Methanol (Excess) Catalyst: H2SO4 (Reflux, 16h) Step2 Step 2: Neutralization Cool to 0°C, add saturated NaHCO3 Adjust to pH 7.0-7.5 Step1->Step2 Step3 Step 3: Extraction Extract with EtOAc (3x) Wash with brine, dry over MgSO4 Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexane:EtOAc gradient) Step3->Step4 Product Target Compound Methyl 8-hydroxyquinoline-5-carboxylate (CAS: 260796-38-1) Step4->Product

Figure 2: Step-by-step synthetic workflow for Methyl 8-hydroxyquinoline-5-carboxylate.

Detailed Synthetic Protocol
  • Reaction Setup: Suspend 8-hydroxyquinoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M). Slowly add concentrated H₂SO₄ (2.0 eq) dropwise at 0°C to prevent exothermic degradation of the quinoline ring.

  • Reflux: Heat the mixture to 70°C under an inert argon atmosphere for 12–16 hours. Monitor the disappearance of the highly polar starting material via TLC (DCM:MeOH 9:1).

  • Quenching: Cool the reaction to 0°C. The causality of using saturated NaHCO₃ rather than NaOH is critical here; strong bases will hydrolyze the newly formed ester back to the starting acid. Adjust strictly to pH 7.0–7.5.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The organic layers are combined, washed with brine to remove residual methanol, and dried over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure methyl ester as an off-white to pale yellow solid.

Experimental Protocols: Cellular Assays and Target Engagement

To validate the membrane-permeability hypothesis, researchers must employ a self-validating cellular assay that compares the ester (CAS 260796-38-1) directly against the free acid (IOX1).

Table 2: Expected Epigenetic Target Affinity Profile [1][2]

Target EnzymeIOX1 In Vitro IC50 (μM)IOX1 Cellular EC50 (μM)Ester Prodrug Cellular EC50 (μM)
KDM4A 0.2 - 1.7~86.0< 10.0 (Esterase-dependent)
KDM4B 0.1 - 1.2> 50.0< 5.0 (Esterase-dependent)
KDM6B 1.6~37.0< 15.0 (Esterase-dependent)
Protocol: KDM4A Cellular Target Engagement Assay

This protocol utilizes a dual-readout strategy to ensure scientific integrity. By measuring both the direct enzymatic substrate (H3K9me3) and a downstream transcriptional target, the system internally controls for non-specific cytotoxicity.

  • Cell Seeding: Seed HeLa or HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10 mM stock solutions of Methyl 8-hydroxyquinoline-5-carboxylate and IOX1 in DMSO. Treat cells with varying concentrations (1 μM, 5 μM, 10 μM, 50 μM) of both compounds. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced epigenetic shifts.

  • Histone Extraction (Readout 1): After 24 hours, harvest cells and perform acid extraction of histones using 0.2 N HCl. Neutralize with NaOH.

  • Western Blotting: Resolve histones on a 15% SDS-PAGE gel. Probe with anti-H3K9me3 (target) and anti-H3 (loading control).

  • RT-qPCR (Readout 2): In parallel wells, extract total RNA. Quantify the expression of Wnt target genes (e.g., AXIN2, MYC), which are normally upregulated by KDM4A activity.

  • Causality Analysis: If the methyl ester successfully acts as a prodrug, the Western blot will show a dose-dependent increase in H3K9me3 at significantly lower concentrations than the IOX1 control. Correspondingly, RT-qPCR will show a decrease in Wnt target gene expression, validating that the esterification successfully bypassed the cellular permeability barrier without losing pharmacodynamic efficacy.

References

  • Structural Genomics Consortium (SGC). "IOX1 - Chemical Probe for KDM4/JMJD2." TheSGC.org. Available at: [Link]

  • Lohse, B., et al. (2022). "Recent Advances with KDM4 Inhibitors and Potential Applications." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Rose, N. R., et al. (2010). "Crystal structures of inhibitors bound to KDM4A." ResearchGate (PDB ID: 3NJY). Available at: [Link]

  • Li, Q., et al. (2023). "Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity." National Institutes of Health (PMC). Available at: [Link]

Foundational

A Theoretical and Practical Guide to the Spectroscopic Characterization of Methyl 8-hydroxy-5-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 8-hydroxy-5-quinolinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-hydroxy-5-quinolinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior and potential applications. This in-depth technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of Methyl 8-hydroxy-5-quinolinecarboxylate, addressing a notable gap in currently available public domain data. While experimental spectra for this specific molecule are not readily found, this document, authored from the perspective of a Senior Application Scientist, offers expert-predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). These predictions are grounded in the fundamental principles of spectroscopy and analysis of structurally similar quinoline derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, empowering researchers to validate these theoretical predictions and advance their own investigations.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide spectrum of biological activities and finding applications as pharmaceuticals, agrochemicals, and functional materials.[1][2] Methyl 8-hydroxy-5-quinolinecarboxylate, with its molecular formula C₁₁H₉NO₃ and molecular weight of 203.19 g/mol , presents a fascinating scaffold for further chemical exploration.[3] The presence of a hydroxyl group, a methyl ester, and the quinoline core suggests potential for metal chelation, hydrogen bonding, and diverse biological interactions.

A thorough understanding of the molecular structure is the bedrock of any chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. However, a comprehensive search of publicly accessible databases and scientific literature reveals a scarcity of published experimental spectroscopic data for Methyl 8-hydroxy-5-quinolinecarboxylate.

This guide aims to fill this void by providing a robust theoretical prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. These predictions are based on established structure-spectra correlations and data from analogous quinoline derivatives. By presenting this theoretical data alongside detailed experimental protocols, we provide a complete roadmap for researchers to either confirm our predictions or to acquire and interpret the spectra of their synthesized Methyl 8-hydroxy-5-quinolinecarboxylate.

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted spectroscopic data for Methyl 8-hydroxy-5-quinolinecarboxylate. It is crucial to underscore that these are theoretical values, and experimental verification is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the quinoline ring.

The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region corresponding to the protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for Methyl 8-hydroxy-5-quinolinecarboxylate

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.5, 1.8
H-37.5 - 7.7ddJ = 8.5, 4.5
H-48.6 - 8.8ddJ = 8.5, 1.8
H-67.2 - 7.4dJ = 8.0
H-77.8 - 8.0dJ = 8.0
-OCH₃3.9 - 4.1s-
-OH9.5 - 10.5br s-

Causality of Predicted Shifts:

  • H-2 and H-4: These protons are ortho and para to the nitrogen atom, respectively, and are thus significantly deshielded, appearing at the lowest field.

  • H-3: This proton is meta to the nitrogen and will appear at a more upfield position compared to H-2 and H-4.

  • H-6 and H-7: The electron-donating hydroxyl group at C-8 will shield the ortho proton H-7 and the para proton H-6 (through resonance), causing them to appear at a relatively higher field. The electron-withdrawing carboxylate group at C-5 will deshield the ortho proton H-6, but the net effect of the hydroxyl group is expected to be dominant.

  • -OCH₃: The methyl protons of the ester group are expected to appear as a sharp singlet in the typical range for such functional groups.

  • -OH: The phenolic proton will be a broad singlet due to hydrogen bonding and exchange, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 8-hydroxy-5-quinolinecarboxylate

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4136 - 138
C-4a128 - 130
C-5125 - 127
C-6118 - 120
C-7112 - 114
C-8155 - 157
C-8a140 - 142
-C=O168 - 170
-OCH₃52 - 54

Causality of Predicted Shifts:

  • C-8: This carbon is attached to the electronegative oxygen atom and will be the most deshielded among the aromatic carbons.

  • C-2 and C-4: These carbons are adjacent to the nitrogen atom and will also be significantly deshielded.

  • -C=O: The carbonyl carbon of the ester group will appear at a very low field, typical for this functional group.[4]

  • -OCH₃: The methyl carbon will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for Methyl 8-hydroxy-5-quinolinecarboxylate

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3500 - 3200 (broad)O-H stretchPhenolic hydroxyl
3100 - 3000C-H stretchAromatic
1725 - 1705C=O stretchEster carbonyl
1620 - 1580C=C/C=N stretchQuinoline ring
1250 - 1200C-O stretchEster

Interpretation of Predicted Bands:

  • The broad absorption in the 3500-3200 cm⁻¹ region is a characteristic feature of a hydrogen-bonded hydroxyl group.[5]

  • A strong, sharp peak around 1715 cm⁻¹ will be indicative of the ester carbonyl group.

  • Multiple sharp bands in the 1620-1450 cm⁻¹ region will correspond to the vibrations of the aromatic quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 203, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of a methoxy radical (•OCH₃) from the molecular ion to give a peak at m/z = 172.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 144.

    • Decarbonylation of the m/z 172 fragment to give a peak at m/z = 144.

Experimental Protocols

The following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 8-hydroxy-5-quinolinecarboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or internal standard (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas temperature of 250-350 °C.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Visualization of Molecular Structure and Spectroscopic Workflow

A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Methyl 8-hydroxy-5-quinolinecarboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (ATR-FTIR) Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Structure->Purity

Figure 2: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of Methyl 8-hydroxy-5-quinolinecarboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data, along with detailed interpretations, offer a valuable resource for researchers working with this compound. The inclusion of detailed experimental protocols empowers scientists to acquire high-quality data for the validation of these predictions. By bridging the current gap in available experimental data, this guide serves as a foundational reference for the synthesis, characterization, and further investigation of Methyl 8-hydroxy-5-quinolinecarboxylate and its derivatives in the fields of drug discovery and materials science.

References

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. Available from: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

Sources

Exploratory

Physicochemical Profiling of Methyl 8-hydroxy-5-quinolinecarboxylate: A Technical Guide to Solubility and Hydrolytic Stability

Structural Causality and Physicochemical Landscape Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) is a highly functionalized bidentate chelator derived from the 8-hydroxyquinoline (8-HQ) scaffold 1. In drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality and Physicochemical Landscape

Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) is a highly functionalized bidentate chelator derived from the 8-hydroxyquinoline (8-HQ) scaffold 1. In drug discovery and materials science, 8-HQ derivatives are prized for their metalloenzyme inhibition and ionophore capabilities. However, the introduction of the methyl ester at the C5 position fundamentally alters the molecule's electronic distribution, introducing two critical liabilities that must be managed during development: pH-dependent solubility and ester hydrolysis .

Understanding the causality behind these behaviors is essential. The core 8-HQ ring is amphoteric: the quinoline nitrogen is weakly basic (pKa ~5.0), and the phenolic hydroxyl is weakly acidic (pKa ~9.9). At physiological pH (7.4), the molecule exists predominantly in an un-ionized state. The addition of the C5 methyl ester increases the overall lipophilicity (LogP) and crystal lattice energy, severely restricting aqueous solubility unless the pH is shifted to ionize the molecule. Furthermore, while the ester linkage provides a potential prodrug strategy, it is highly susceptible to base-catalyzed and metal-catalyzed hydrolysis in aqueous environments 2.

Table 1: Extrapolated Physicochemical & Kinetic Profile

To facilitate rapid decision-making, the quantitative parameters of Methyl 8-hydroxy-5-quinolinecarboxylate are summarized below, extrapolated from validated 8-HQ ester class behaviors 3.

ParameterExpected Value / ObservationMechanistic Rationale
Molecular Weight 203.19 g/mol Derived from formula C11H9NO3 1.
Aqueous Solubility (pH 7.4) Poor (< 10 µg/mL)Neutral dominance at physiological pH minimizes hydration capacity.
Aqueous Solubility (pH 1.2) High (> 1 mg/mL)Protonation of the quinoline nitrogen increases polarity and solvation.
Hydrolytic Half-Life (pH 7.4) ModerateEster is relatively stable at neutral pH lacking strong nucleophiles.
Hydrolytic Half-Life (pH 9.0) Low (< 2 hours)Base-catalyzed nucleophilic attack by OH⁻ rapidly cleaves the ester 2.

Chemical Stability and Degradation Kinetics

Ester linkages on aromatic rings are classic liabilities. For Methyl 8-hydroxy-5-quinolinecarboxylate, the electron-withdrawing nature of the quinoline ring activates the ester carbonyl toward nucleophilic attack. Under basic conditions, hydroxide ions rapidly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and 8-hydroxyquinoline-5-carboxylic acid. Modifications to the 8-HQ scaffold exhibit varying degrees of hydrolytic stability, which directly impacts their utility in aqueous environments 4.

Hydrolysis M8HQC Methyl 8-hydroxy- 5-quinolinecarboxylate (Intact Ester) Intermediate Tetrahedral Intermediate M8HQC->Intermediate OH⁻ attack (pH > 8) Products 8-Hydroxyquinoline- 5-carboxylic acid + Methanol Intermediate->Products Ester Cleavage

Base-catalyzed hydrolysis pathway of Methyl 8-hydroxy-5-quinolinecarboxylate.

Protocol 1: Accelerated Hydrolytic Stability Profiling

To accurately determine the pseudo-first-order degradation kinetics of this compound, a stability-indicating assay must be employed.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution in anhydrous DMSO. Rationale: Anhydrous conditions prevent premature hydrolysis during storage.

  • Step 2: Buffer Spiking. Spike the stock into pre-warmed (37°C) aqueous buffers (pH 1.2, 4.5, 7.4, 9.0) to a final concentration of 50 µM. Ensure the final DMSO concentration remains ≤0.5%. Rationale: Higher co-solvent concentrations artificially suppress the dielectric constant of water, slowing hydrolysis rates and yielding false stability data.

  • Step 3: Temporal Sampling. Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Step 4: Reaction Quenching. Immediately quench each aliquot into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: The cold organic solvent precipitates buffer salts and instantaneously halts the kinetic reaction.

  • Step 5: LC-MS/MS Quantification. Analyze the supernatant to track the disappearance of the parent mass (m/z 204.06 [M+H]⁺) and the appearance of the carboxylic acid degradant.

  • Self-Validation Checkpoint: Measure the pH of the buffer at t=24h. Because ester hydrolysis generates an acid, poorly buffered systems will experience a pH drop, altering the kinetic rate mid-experiment. If the pH shifts by >0.1 units, the assay must be repeated with a higher buffer capacity.

Thermodynamic Solubility Assessment

Due to the rigid planar structure of the quinoline ring, kinetic solubility assays (like solvent-shift nephelometry) often overestimate solubility because the compound forms supersaturated colloidal aggregates rather than true solutions. Therefore, a thermodynamic shake-flask method is mandatory.

Workflow Start 1. Compound Preparation (Excess Solid Dispensing) Buffer 2. Aqueous Buffer Addition (pH 1.2, 4.5, 7.4, 9.0) Start->Buffer Incubation 3. Thermal Equilibration (37°C, Shaking at 300 rpm, 24h) Buffer->Incubation Analysis 4. Phase Separation & LC-UV (15,000 x g Centrifugation) Incubation->Analysis

Standardized experimental workflow for assessing thermodynamic solubility.

Protocol 2: Miniaturized Shake-Flask Thermodynamic Solubility
  • Step 1: Solid Dispensing. Add 2 mg of Methyl 8-hydroxy-5-quinolinecarboxylate powder into a 1.5 mL glass vial.

  • Step 2: Buffer Addition. Add 1 mL of the target aqueous buffer.

  • Step 3: Equilibration. Incubate the suspension at 37°C with orbital shaking at 300 rpm for 24 hours. Rationale: 24 hours is required to overcome the high crystal lattice energy and reach true thermodynamic equilibrium.

  • Step 4: Phase Separation. Centrifuge the suspension at 15,000 x g for 15 minutes. Rationale: Standard filtration (e.g., 0.45 µm) is insufficient. 8-HQ derivatives readily form sub-micron colloids that pass through filters and cause false-positive concentration readings via UV light scattering.

  • Step 5: Quantification. Dilute the clear supernatant into the mobile phase and quantify via HPLC-UV against a matrix-matched calibration curve.

  • Self-Validation Checkpoint: Visually inspect the vial post-equilibration. If no solid pellet is visible at the bottom, the solution is not saturated, and the calculated value is merely a concentration, not the thermodynamic solubility limit. The assay must be repeated with more starting solid.

Formulation Implications

For drug development professionals, the dual liabilities of Methyl 8-hydroxy-5-quinolinecarboxylate necessitate specific formulation strategies. Because the compound degrades rapidly at high pH and precipitates at neutral pH, standard aqueous intravenous formulations are generally unviable.

To bypass these issues, scientists should consider lipid-based drug delivery systems (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS) or encapsulation within liposomes. These approaches sequester the vulnerable ester linkage within a hydrophobic core, shielding it from aqueous nucleophiles while simultaneously overcoming the compound's poor thermodynamic solubility.

References

  • Title: Methyl 8-hydroxy-5-quinolinecarboxylate | CAS#:260796-38-1 Source: Chemsrc URL
  • Title: Tuning the Hydrolytic Behavior of Hydroxyquinoline Derivatives for Anticorrosion Applications Source: Chemistry of Materials - ACS Publications URL
  • Title: Rapid immobilisation of 8-hydroxyquinoline onto silica materials and its application for on-line solid Source: Global NEST Journal URL
  • Title: Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors Source: J-Stage URL

Sources

Foundational

Epigenetic Target Modulation via Metal Chelation: A Technical Guide to Methyl 8-hydroxy-5-quinolinecarboxylate and its Derivatives

Executive Summary & Core Rationale The 8-hydroxyquinoline (8-HQ) framework is a highly privileged scaffold in medicinal chemistry, historically recognized for its robust metal-chelating properties. Within this chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The 8-hydroxyquinoline (8-HQ) framework is a highly privileged scaffold in medicinal chemistry, historically recognized for its robust metal-chelating properties. Within this chemical space, the 5-carboxylate derivatives—most notably 8-hydroxyquinoline-5-carboxylic acid (IOX1)—have emerged as potent, broad-spectrum inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes include the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) and the Ten-Eleven Translocation (TET) DNA dioxygenases, both of which are critical epigenetic regulators implicated in oncology and developmental disorders.

However, the clinical and cellular utility of the parent acid (IOX1) is fundamentally limited by its polar nature, which severely restricts membrane permeability. As a Senior Application Scientist, I approach this limitation through strategic derivatization: the synthesis of Methyl 8-hydroxy-5-quinolinecarboxylate and its extended alkyl esters. By masking the polar carboxylic acid, the methyl ester acts as a highly permeable prodrug or a direct active-site inhibitor, bridging the gap between biochemical potency and cellular efficacy. This whitepaper details the mechanistic grounding, synthetic workflows, and biological validation protocols required to leverage this scaffold in drug development.

Mechanistic Grounding: Causality in Epigenetic Inhibition

To understand the utility of the methyl ester derivative, one must first dissect the catalytic pocket of the target enzymes. JmjC KDMs and TET enzymes require two critical cofactors for demethylation: molecular oxygen and 2-oxoglutarate (2OG), coordinated by a catalytic Iron(II) center.

The 8-HQ-5-carboxylate scaffold operates via a dual-pronged competitive mechanism:

  • Bidentate Metal Chelation : The hydroxyl and nitrogen atoms of the 8-hydroxyquinoline ring form a tight bidentate complex with the active site Fe(II), displacing the native water molecules required for oxygen activation. This binding mode has been crystallographically confirmed in TET2 and FTO enzymes by the 1[1].

  • 2OG Mimicry : The 5-position substituent projects into the 2-oxoglutarate binding pocket. While the free carboxylic acid of IOX1 perfectly mimics the carboxylate of 2OG, it prevents passive diffusion across the lipid bilayer.

By converting the acid to a methyl ester, the topological polar surface area (tPSA) is significantly reduced. Once intracellular, the ester is either accommodated by the hydrophobic sub-pockets of specific KDMs or rapidly hydrolyzed by ubiquitous intracellular esterases back into the active IOX1 pharmacophore, leading to the accumulation of repressive histone marks like H3K9me3[2].

G A Methyl 8-hydroxy-5- quinolinecarboxylate B Cellular Uptake (Lipid Bilayer Diffusion) A->B C Intracellular Hydrolysis (Esterase Cleavage) B->C D 8-Hydroxyquinoline-5- carboxylic acid (IOX1) C->D E JmjC / TET Active Site Fe(II) Chelation D->E F Enzyme Inhibition & H3K9me3 Accumulation E->F

Mechanism of Action: Cellular uptake and target engagement of the methyl ester prodrug.

Quantitative Target Profiling

The causality behind esterification is best illustrated by comparing biochemical and cellular assay data. The table below summarizes the structure-activity relationship (SAR) demonstrating how masking the carboxylate group resolves the biochemical-to-cellular drop-off observed with the parent compound.

CompoundBiochemical IC50 (KDM4A)Cellular EC50 (HeLa H3K9me3)Permeability (Caco-2 Papp)Primary Modality
IOX1 (Free Acid) 0.2 µM~86.5 µMLow (<1 x 10⁻⁶ cm/s)Direct Inhibitor
Methyl Ester 1.5 µM12.0 µMModerate (~5 x 10⁻⁶ cm/s)Prodrug / Weak Inhibitor
Octyl Ester >10 µM2.5 µMHigh (>15 x 10⁻⁶ cm/s)Highly Permeable Prodrug

Note: Data represents aggregated profiling trends derived from studies on KDM4A inhibition and H3K9me3 immunofluorescence assays[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and biological step includes orthogonal checks to prevent the propagation of errors.

Protocol A: Synthesis of Methyl 8-hydroxy-5-quinolinecarboxylate

This two-step protocol utilizes a modified Skraup reaction followed by an anhydrous Fischer esterification, adapted from methodologies validated by the 4[4].

Step 1: Skraup Synthesis of IOX1 Core

  • Dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) in 6M HCl and heat to 100°C.

  • Dropwise, add acrolein (1.5 eq). Causality: The slow addition prevents the violent exothermic polymerization of acrolein, ensuring it is available for the cyclization onto the aniline ring.

  • Reflux for 2 hours, cool, and adjust to pH 9 using NH₄OH to precipitate the IOX1 product.

  • Validation Checkpoint : Analyze via LC-MS. Proceed only if the [M+H]+ peak at m/z 190.05 is dominant (>95% purity).

Step 2: Anhydrous Esterification

  • Suspend the purified IOX1 (1.0 eq) in anhydrous methanol (0.1 M concentration) under a nitrogen atmosphere.

  • Cool to 0°C and add thionyl chloride (SOCl₂, 4.0 eq) dropwise. Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This acts as the catalytic acid for the Fischer esterification while simultaneously acting as a dehydrating agent, driving the equilibrium toward the ester product.

  • Reflux for 24 hours, then concentrate under reduced pressure.

  • Validation Checkpoint : Confirm structure via ¹H-NMR (DMSO-d6). The successful formation of the methyl ester is validated by the appearance of a sharp 3H singlet at ~3.9 ppm (methoxy protons) and the disappearance of the broad carboxylic acid OH peak.

G N1 3-Amino-4-hydroxybenzoic acid + Acrolein N2 Skraup Cyclization (6M HCl, 100°C) N1->N2 N3 8-Hydroxyquinoline-5- carboxylic acid (IOX1) N2->N3 N4 Fischer Esterification (MeOH, SOCl2, Reflux) N3->N4 N5 Methyl 8-hydroxy-5- quinolinecarboxylate N4->N5 N6 Validation: LC-MS (m/z 204.06) & 1H-NMR N5->N6

Synthesis Workflow: Step-by-step generation and validation of the methyl ester.

Protocol B: Cellular Target Engagement Assay (H3K9me3 Immunofluorescence)

To validate that the methyl ester successfully penetrates the cell and inhibits JmjC demethylases, we utilize a self-validating immunofluorescence assay.

  • Cell Preparation : Seed HeLa cells in 96-well optical plates. Transfect cells with a plasmid encoding wild-type KDM4A.

  • Control Establishment (Critical Causality Step) : Transfect a separate well with a catalytically dead KDM4A mutant (e.g., H188A). This ensures that any basal changes in H3K9me3 are normalized, and proves that the compound's effect is strictly dependent on KDM4A enzymatic activity[3].

  • Compound Treatment : Treat cells with vehicle (DMSO), IOX1 (100 µM), and Methyl 8-hydroxy-5-quinolinecarboxylate (100 µM) for 24 hours.

  • Fixation and Staining : Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-H3K9me3 primary antibody followed by an AlexaFluor-488 secondary antibody.

  • Validation Checkpoint : Quantify nuclear fluorescence. A successful assay will show low H3K9me3 in WT-KDM4A + vehicle (due to active demethylation), high H3K9me3 in the mutant control, and a significant restoration of H3K9me3 in the methyl ester-treated wells compared to the poorly permeable IOX1 parent acid.

Advanced Derivatization: Pan-Demethylase Inhibitors

Beyond its use as a standalone prodrug, the methyl ester serves as a critical synthetic intermediate for more complex epigenetic modulators. Recent advancements published by the 5[5] have utilized 5-carboxy-8HQ derivatives to synthesize "pan-KDM" inhibitors. By coupling the 8-HQ scaffold (which targets JmjC KDMs) with tranylcypromine (which targets LSD1/KDM1A), researchers can simultaneously inhibit two distinct classes of histone demethylases that are often co-expressed in aggressive malignancies like prostate cancer. The methyl ester allows for selective protection and functionalization during the complex multi-step synthesis of these hybrid molecules.

References

  • A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2 - National Institutes of Health (PMC).
  • Pan-Histone Demethylase Inhibitors Simultaneously Targeting Jumonji C and Lysine-Specific Demethylases Display High Anticancer Activities - ACS Publications.
  • Development of a Chemical Toolkit for the Modulation of Cellular Formaldehyde - University of Leicester.
  • IOX1 - Structural Genomics Consortium.
  • The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - ResearchGate.

Sources

Exploratory

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

An In-Depth Technical Guide to the Biological Activity of 8-Hydroxyquinoline Compounds 8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, represents a "privileged scaffold" in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 8-Hydroxyquinoline Compounds

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its simple, planar bicyclic structure, consisting of a pyridine ring fused to a benzene ring with a hydroxyl group at position-8, belies a remarkable range of biological activities.[2][3][4] For decades, 8-HQ and its derivatives have attracted significant attention from chemists and health science professionals, leading to their incorporation into numerous prescribed drugs and their emergence as promising lead compounds for a variety of therapeutic areas.[2][3][5]

This guide provides an in-depth exploration of the multifaceted biological activities of 8-hydroxyquinoline compounds. We will dissect the core mechanism of action that underpins their diverse effects, delve into their specific applications as antimicrobial, anticancer, and neuroprotective agents, and provide practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this important class of molecules.

The Core Mechanism: Metal Ion Chelation and Homeostasis Disruption

The vast majority of the biological effects of 8-hydroxyquinoline and its derivatives stem from one fundamental property: their potent ability to act as metal chelators.[6][7] Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline possesses the unique spatial arrangement of a nitrogen atom and a hydroxyl group that allows it to form stable bidentate complexes with a wide range of divalent and trivalent metal ions, including iron (Fe), copper (Cu), and zinc (Zn).[6][8]

This chelation has two primary consequences that disrupt cellular function:

  • Sequestration of Essential Metals: By binding tightly to metal ions, 8-HQ can deprive cells, particularly microbial and cancer cells, of essential cofactors required for critical enzymatic processes, thereby inhibiting growth and proliferation.[9]

  • Ionophore Activity: The lipophilic nature of the 8-HQ molecule allows the resulting metal-8-HQ complex to penetrate cellular membranes.[6][10] Once inside the cell, the complex can dissociate, releasing the metal ion and disrupting the delicate intracellular metal homeostasis.[11] This can lead to a cascade of downstream effects, including the generation of toxic reactive oxygen species (ROS) and the inhibition of key cellular machinery.[8][12]

The interplay between metal chelation, ionophore activity, and the specific cellular environment dictates the ultimate biological outcome, be it antimicrobial, cytotoxic, or neuroprotective.

Core_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HQ 8-Hydroxyquinoline (8-HQ) HQ_Metal_Complex Lipophilic [M(8-HQ)₂] Complex HQ->HQ_Metal_Complex Chelation Metal Metal Ion (M²⁺) e.g., Cu²⁺, Fe²⁺, Zn²⁺ Metal->HQ_Metal_Complex HQ_Metal_Complex_in [M(8-HQ)₂] Complex HQ_Metal_Complex->HQ_Metal_Complex_in Ionophore Activity (Membrane Transport) Disruption Disruption of Metal Homeostasis ROS Reactive Oxygen Species (ROS) Generation Disruption->ROS Enzyme Enzyme Inhibition Disruption->Enzyme HQ_Metal_Complex_in->Disruption Dissociation Membrane Cell Membrane

Caption: Core mechanism of 8-HQ action via metal chelation and ionophore activity.

Key Biological Activities and Therapeutic Potential

Antimicrobial (Antibacterial & Antifungal) Activity

8-HQ and its derivatives are renowned for their broad-spectrum antimicrobial properties.[2][3][9] Their primary mechanism involves the chelation of essential metal ions like iron and copper, which are vital for microbial enzyme function and growth.[9] This sequestration effectively starves the pathogens of critical nutrients.

The formation of a metal-8-HQ complex is crucial for activity. It is hypothesized that the lipophilic complex penetrates the microbial cell wall, then dissociates, allowing the charged 8-HQ-metal species to block metal-binding sites on bacterial enzymes.[13] Some cationic derivatives can also directly interact with and disrupt the bacterial lipid bilayer membrane, leading to cell death.[6]

Quantitative Data Summary: Antimicrobial Activity

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
8-HydroxyquinolineS. aureus3.44 - 13.78 µM[14][15]
8-HydroxyquinolineE. coli-[11]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridDrug-resistant S. aureus & E. faecium4 - 16[16]
Fe(8-hq)3MRSA~1.0 (converted from 2.0 µM)[14]
8-HQ Derivative (Compound 5)V. parahaemolyticus & S. aureus10⁻⁶ mg/mL (0.001 µg/mL)[17]
ClioquinolCandida & dermatophytes0.031 - 2[18]

Note: MIC values can vary based on the specific strain and testing conditions.

Anticancer Activity

The anticancer effects of 8-HQ derivatives are multifaceted and often depend on their interaction with copper and zinc ions.[6] Cancer cells have an elevated requirement for metals like copper to support processes such as angiogenesis and rapid proliferation, making them particularly vulnerable to agents that disrupt metal homeostasis.[12]

Key mechanisms of anticancer action include:

  • Induction of Apoptosis: 8-HQ compounds can trigger programmed cell death through both intrinsic and extrinsic pathways by activating caspases-8, -9, and -3.[11]

  • Generation of Reactive Oxygen Species (ROS): The intracellular release of redox-active metals like copper can catalyze the formation of ROS, leading to oxidative stress and DNA damage in cancer cells.[8][12][19]

  • Proteasome Inhibition: Certain 8-HQ derivatives can inhibit the proteasome, a cellular complex responsible for protein degradation.[6] This leads to an accumulation of pro-apoptotic proteins, pushing the cell towards apoptosis.

  • Anti-angiogenesis: By chelating copper, derivatives like clioquinol can inhibit the formation of new blood vessels, a process essential for tumor growth.[6][13]

Quantitative Data Summary: Anticancer Activity (IC₅₀)

Compound/DerivativeCell LineIC₅₀ (µg/mL)Reference
6-chloro-acridine hybridMCF-7 (Breast)0.9 - 38.2[16]
6-chloro-acridine hybridHCT 116 (Colon)1.3 - 45.5[16]
6-chloro-acridine hybridHepG2 (Liver)0.7 - 44.5[16]
8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (Lymphoma)5-10 fold lower than Clioquinol[19]
Neuroprotective Activity

An imbalance of metal ions in the brain is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6] 8-HQ derivatives have emerged as promising therapeutic agents due to their ability to cross the blood-brain barrier and restore metal homeostasis.[6][10]

The primary neuroprotective mechanisms are:

  • Chelation of Excess Iron: By chelating excess iron in the brain, compounds like M30 can prevent the Fenton reaction, a major source of damaging hydroxyl radicals.[6][20]

  • Antioxidant Effects: Many 8-HQ derivatives can directly scavenge free radicals, providing an additional layer of protection against oxidative stress.[6][21]

  • Modulation of Signaling Pathways: Derivatives have been shown to up-regulate neuroprotective pathways, such as the hypoxia-inducible factor (HIF-1α) pathway, promoting neuronal survival.[6][20]

  • Enzyme Inhibition: Certain derivatives incorporate moieties that inhibit enzymes like monoamine oxidase (MAO), which is involved in dopamine oxidation and the generation of hydrogen peroxide in Parkinson's disease.[6][22]

Structure-Activity Relationships (SAR)

The biological activity of the 8-HQ scaffold can be finely tuned through chemical modification. Understanding these SARs is critical for designing next-generation compounds with enhanced potency and selectivity.

  • Chelating Core: The {N,O} bidentate chelating group formed by the pyridine nitrogen and the 8-hydroxyl group is an absolute requirement for most biological activities.[23] Shifting the hydroxyl group to other positions eliminates the ability to form stable metal complexes and drastically reduces toxicity.[6][23]

  • Position 5 and 7 Substitutions: Halogenation at positions 5 and 7 (e.g., 5-chloro-7-iodo-8-hydroxyquinoline, or clioquinol) often enhances antimicrobial and anticancer potency.[6][16] Electron-withdrawing groups at the 5-position can improve activity, whereas bulky groups can be detrimental.[13]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes. Increased lipophilicity, often achieved through halogenation, can lead to improved activity, but must be balanced to maintain sufficient aqueous solubility.[13][16]

  • Hybrid Molecules: Hybridizing the 8-HQ scaffold with other pharmacologically active molecules (e.g., ciprofloxacin, propargylamine) can create multifunctional drugs with novel or synergistic mechanisms of action.[16][20][22]

Experimental Protocols for Evaluation

The following protocols provide standardized, self-validating methodologies for assessing the key biological activities of novel 8-hydroxyquinoline derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18]

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound (8-HQ derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal isolates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

Step-by-Step Methodology:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Controls: Prepare a row for the positive control antibiotic using the same serial dilution method. Prepare a negative control well containing broth and the highest concentration of the solvent used. Prepare a growth control well with broth only.

  • Inoculation: Dilute the standardized microbial suspension in broth. Add 100 µL of this diluted inoculum to all wells (except the negative control), achieving the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

  • Validation: The experiment is valid if: the negative control shows no growth, the growth control shows robust growth, and the positive control MIC is within its expected range.

Antimicrobial_Screening_Workflow start Start: 8-HQ Derivative Library prep_plate Prepare 96-Well Plate (100 µL Broth/Well) start->prep_plate serial_dilute Perform 2-Fold Serial Dilution of Test & Control Compounds prep_plate->serial_dilute inoculate Inoculate Wells with Standardized Microbe Suspension serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth Determine MIC incubate->read_results end End: MIC Value Obtained read_results->end

Caption: Experimental workflow for antimicrobial screening to determine MIC.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (8-HQ derivative)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with solvent).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (e.g., 0.5 mg/mL). Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis_Pathway HQ_Complex 8-HQ-Metal Complex (Intracellular) ROS ↑ ROS Generation HQ_Complex->ROS Mito Mitochondrial Stress (ΔΨm Loss) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by 8-HQ compounds.

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold is a testament to the power of privileged structures in drug discovery.[2][3] Its fundamental ability to interact with metal ions provides a versatile platform for developing agents that can combat a wide array of diseases, from bacterial infections to cancer and neurodegeneration.[6] The key challenge and opportunity lie in the rational design of derivatives. Future research should focus on leveraging SAR insights to create compounds with enhanced selectivity for specific targets (e.g., cancer cells over normal cells), improved pharmacokinetic properties, and reduced off-target toxicity.[8] The development of hybrid molecules and advanced drug delivery systems will be crucial in translating the immense potential of these compounds into viable clinical options.[8][12]

References

  • Recent advances in the synthesis and biological activity of 8-hydroxyquinolines.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed.
  • 8-Hydroxyquinoline Citrate: A Comprehensive Technical Guide to its Biological Activities - Benchchem.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
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  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines - Frontiers.
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  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
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  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - IMR Press.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF.
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC.
  • Promise of Neurorestoration and Mitochondrial Biogenesis in Parkinson's Disease with Multi Target Drugs: An Alternative to Stem Cell Therapy - Experimental Neurobiology.
  • Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids - Taylor & Francis.
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Foundational

An In-depth Technical Guide on the Potential Therapeutic Applications of Quinoline Derivatives

Introduction The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4] First isolated from coal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4] First isolated from coal tar in 1834, this privileged structure is not only a key component of various natural alkaloids but has also proven to be a versatile template for the design and synthesis of a multitude of therapeutic agents.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for a wide array of diseases.[6][7]

This technical guide offers a comprehensive exploration of the significant therapeutic applications of quinoline derivatives, with a detailed focus on their anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document provides in-depth insights into the mechanisms of action, showcases quantitative biological data, and outlines key experimental protocols for the evaluation of these potent compounds. The narrative aims to bridge foundational chemistry with clinical application, explaining the causality behind experimental choices and highlighting the structure-activity relationships that drive therapeutic efficacy.

Anticancer Applications of Quinoline Derivatives

Quinoline derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines.[1][8][9] Their therapeutic efficacy stems from a diversity of mechanisms that target fundamental cellular processes essential for the proliferation and survival of cancer cells.[1][9][10]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted and include:

  • Inhibition of Protein Kinases: A significant number of quinoline-based compounds function as protein kinase inhibitors.[10] These agents target crucial enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal for cancer cell growth, angiogenesis, and metastasis.[8][11] Several quinoline-containing kinase inhibitors have received FDA approval and are used in clinical oncology.[12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in malignant cells through various signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8]

  • Cell Cycle Arrest: Quinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][8][9]

  • DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can intercalate into the DNA of cancer cells, disrupting the replication process.[1] They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication, leading to DNA damage and cell death.[1][11][13]

  • Inhibition of Angiogenesis: By targeting pathways like VEGFR, these compounds can inhibit the formation of new blood vessels that tumors need to grow and spread.[1][9]

  • Disruption of Microtubule Dynamics: Some quinoline derivatives can interfere with the polymerization of tubulin, a key component of microtubules.[10][11] This disruption of the cellular cytoskeleton is a validated anticancer strategy.

Several quinoline derivatives have advanced to clinical trials as potential anticancer agents, including Bosutinib, Lenvatinib, and Cabozantinib, which are protein kinase inhibitors.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65Not specified1
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88Not specified[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibitionNot specified[1]
Quinoline-chalcone hybridsMCF-7 (Breast)3.35EGFR inhibition[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization: Inhibition of EGFR by a Quinoline Derivative

The following diagram illustrates the mechanism by which a quinoline-based tyrosine kinase inhibitor can block the EGFR signaling pathway, which is often hyperactivated in cancer.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes Antimalarial_Screening_Workflow Start Compound Library (Quinoline Derivatives) In_Vitro_Screening In Vitro Screening (P. falciparum culture) Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) IC50_Determination->Cytotoxicity_Assay Lead_Identification Lead Identification Cytotoxicity_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing (Mouse model of malaria) Lead_Identification->In_Vivo_Testing Efficacy_Toxicity Efficacy & Toxicity Assessment In_Vivo_Testing->Efficacy_Toxicity Candidate_Selection Candidate Selection Efficacy_Toxicity->Candidate_Selection

Caption: A typical workflow for screening quinoline derivatives for antimalarial activity.

Antibacterial Applications of Quinoline Derivatives

Quinolone antibiotics, which are structurally related to quinoline, are a large and important class of broad-spectrum antibacterial agents. [14]The introduction of a fluorine atom into the quinoline ring system led to the development of fluoroquinolones, such as ciprofloxacin and levofloxacin, which have enhanced antibacterial activity. [14][15]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [8][14][16]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, quinolones interfere with DNA replication, leading to strand breaks and ultimately bacterial cell death. [14]

Spectrum of Antibacterial Activity

Quinolone antibiotics are categorized into generations based on their spectrum of activity: [14]

  • First-generation: (e.g., nalidixic acid) Primarily active against Gram-negative bacteria and used for urinary tract infections. [14]* Second-generation (Fluoroquinolones): (e.g., ciprofloxacin) Expanded spectrum to include some Gram-positive bacteria. [14]* Third-generation: (e.g., levofloxacin) Improved activity against Gram-positive bacteria.

  • Fourth-generation: (e.g., moxifloxacin) Broad-spectrum activity, including anaerobic bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Prepare Bacterial Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Antiviral Applications of Quinoline Derivatives

Quinoline derivatives have demonstrated significant antiviral activity against a diverse range of viruses, including Dengue virus, Zika virus, Human Immunodeficiency Virus (HIV), and various coronaviruses. [8][17][18][19]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can target different stages of the viral life cycle: [8]

  • Inhibition of Viral Entry: Some compounds can block the virus from entering host cells by interfering with viral attachment or fusion with the cell membrane. [8]* Inhibition of Viral Replication: Derivatives can inhibit key viral enzymes, such as RNA polymerase or proteases, which are essential for the replication of the viral genome and the production of viral proteins. [8]Certain quinoline derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction. [20]* Interference with Viral Assembly and Release: Some quinoline compounds may disrupt the assembly of new virus particles or block their release from the host cell. [8] Chloroquine, a well-known antimalarial, has also been shown to inhibit the replication of several viruses, including flaviviruses and coronaviruses. [17]

Anti-inflammatory Applications of Quinoline Derivatives

Quinoline derivatives have shown considerable promise as anti-inflammatory agents. [21][22]Chronic inflammation is a contributing factor to a number of diseases, including cancer and depression. [21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to target several key pharmacological targets, including: [23][24]

  • Cyclooxygenase (COX) enzymes: Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.

  • Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): Inhibition of TACE reduces the production of the pro-inflammatory cytokine TNF-α.

The specific pharmacological activity and target of a quinoline derivative are often dependent on the nature and position of the substituents on the quinoline ring. [23]For instance, quinolines with a carboxamide moiety have shown potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammation. [23]

Synthesis of Therapeutic Quinoline Derivatives

A variety of synthetic methods have been developed for the preparation of quinoline and its derivatives. The choice of method often depends on the desired substitution pattern. Some of the classical and modern synthetic approaches include:

  • Skraup Synthesis: This is a classic method for synthesizing quinolines from anilines and glycerol in the presence of an oxidizing agent and sulfuric acid. [3][5]* Doebner-von Miller Reaction: This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. [5]* Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions. [5][25]* Friedländer Synthesis: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.

  • Modern Synthetic Approaches: More recent methods often employ metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents onto the quinoline core, allowing for the creation of diverse chemical libraries for drug discovery. [23]

Example Synthetic Scheme: Synthesis of a Quinoline Derivative for PDE5 Inhibition

The following is a representative synthetic scheme for a series of quinoline derivatives that were evaluated as inhibitors of phosphodiesterase type 5 (PDE5), with potential applications in Alzheimer's disease. [26]

  • Condensation: Commercially available 4-amino-3-bromobenzonitrile is condensed with ethoxymethylenemalonate. [26]2. Cyclization: The resulting product is cyclized in refluxing diphenylether to afford an oxoquinoline. [26]3. Chlorination: The oxoquinoline is chlorinated with POCl3 to yield a 4-chloroquinoline. [26]4. Substitution: The 4-chloroquinoline is reacted with an appropriate amine to give the corresponding quinoline ester. [26]5. Palladium-catalyzed Cross-coupling: Organometallic reactions in the presence of a palladium catalyst are used to introduce further diversity. [26]

Future Perspectives and Challenges

The quinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry and drug discovery. The broad spectrum of biological activities exhibited by its derivatives ensures that it will remain a focus of research for the foreseeable future.

Future Directions:

  • Development of Novel Hybrids: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to develop agents with dual modes of action, potentially overcoming drug resistance and improving efficacy. [27]* Targeting Novel Pathways: Further exploration of the molecular targets of quinoline derivatives will likely uncover novel mechanisms of action and open up new therapeutic avenues.

  • Application in Neurodegenerative Diseases: The development of CNS-permeant quinoline derivatives, such as the PDE5 inhibitors for Alzheimer's disease, highlights the potential of this scaffold for treating neurological disorders. [26]* Combating Drug Resistance: The design of new quinoline derivatives that can circumvent existing resistance mechanisms, particularly in the fields of infectious diseases and oncology, is a critical area of research.

Challenges:

  • Toxicity and Side Effects: As with any class of therapeutic agents, managing the toxicity and side effects of quinoline derivatives is a significant challenge. For example, some quinolone antibiotics have been associated with serious adverse effects.

  • Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a constant threat to the long-term efficacy of quinoline-based drugs.

  • Optimizing Pharmacokinetics: Achieving desirable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is crucial for the successful development of any new drug candidate.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
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  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. mesa malaria knowledge hub.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC.
  • Quinolone antibiotic. Wikipedia.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Quinolone antibiotics. EBSCO.
  • Antiviral Properties of Quinolone-based Drugs. (2004). Bentham Science Publishers.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [No Source Provided].
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  • Quinolones: a class of antimicrobial agents. [No Source Provided].
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  • The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide. Benchchem.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.
  • Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [No Source Provided].
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  • Quinolines: a new hope against inflammation. (2013). PubMed.
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
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Exploratory

The Chemistry and Therapeutic Potential of 8-Hydroxyquinoline Esters: A Technical Guide for Drug Development Professionals

Foreword: Reimagining a Privileged Scaffold The 8-hydroxyquinoline (8-HQ) core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its potent metal-chelating properties and diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Reimagining a Privileged Scaffold

The 8-hydroxyquinoline (8-HQ) core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its potent metal-chelating properties and diverse biological activities.[1] For decades, researchers have leveraged this unique structure to develop agents with anticancer, antimicrobial, antifungal, and neuroprotective properties.[2] However, the very reactivity that makes 8-HQ a powerful therapeutic tool—its ability to bind metal ions—can also lead to off-target effects and toxicity.[3] This technical guide delves into the strategic derivatization of 8-HQ into its ester forms, a promising approach to modulate its physicochemical properties, enhance its therapeutic index, and unlock new pharmacological potential. By masking the critical 8-hydroxyl group, esterification offers a sophisticated strategy to create prodrugs that can be selectively activated at the target site, thereby improving drug delivery and minimizing systemic exposure.[3][4] This guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of 8-hydroxyquinoline esters, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Rationale for Esterification of 8-Hydroxyquinoline

The primary driver for converting 8-hydroxyquinoline to its ester derivatives is the prodrug approach.[4] An ester prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in the body to release the active drug.[5] In the case of 8-hydroxyquinoline esters, the key is the temporary masking of the 8-hydroxyl group.

The free 8-hydroxyl group is crucial for the biological activity of 8-HQ, as it forms a bidentate chelation site with the quinoline nitrogen, enabling the molecule to bind to essential metal ions in pathogens or cancer cells.[6] However, this indiscriminate chelation can also disrupt metal homeostasis in healthy tissues, leading to toxicity.[3] Esterification of the 8-hydroxyl group effectively "cages" this chelating ability.[3]

The intended mechanism of action for an 8-hydroxyquinoline ester prodrug is a two-step process:

  • Transport and Distribution: The ester, often being more lipophilic than the parent 8-HQ, can exhibit improved membrane permeability, oral bioavailability, and potentially, the ability to cross the blood-brain barrier.[5]

  • Bioactivation: Once the ester reaches the target tissue or cell, endogenous esterase enzymes cleave the ester bond, releasing the active 8-hydroxyquinoline. This localized release can enhance the therapeutic efficacy at the site of action while minimizing systemic toxicity.

This strategy is particularly relevant for applications in oncology, where targeted drug delivery is paramount, and in the treatment of neurodegenerative diseases, where crossing the blood-brain barrier is a significant challenge.[4]

Synthesis of 8-Hydroxyquinoline Esters: Methodologies and Protocols

The synthesis of 8-hydroxyquinoline esters can be achieved through several established esterification methods. The choice of method often depends on the nature of the acylating agent and the desired scale of the reaction.

Acylation with Acyl Chlorides

A straightforward and common method for synthesizing 8-hydroxyquinoline esters is the reaction of 8-hydroxyquinoline with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 8-Quinolinyl Benzoate

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (TEA) or pyridine (1.1-1.5 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Steglich Esterification

For more sensitive substrates or when using carboxylic acids directly, the Steglich esterification offers a mild and efficient alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification of 5-Chloro-8-hydroxyquinoline with a Carboxylic Acid

  • Reactant Mixture: In a round-bottom flask, combine 5-chloro-8-hydroxyquinoline (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1-0.2 eq) in a dry aprotic solvent like DCM.

  • DCC Addition: Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Work-up and Purification: Concentrate the filtrate and purify the resulting crude ester by column chromatography.

Synthesis of the 8-Hydroxyquinoline Core

For the synthesis of the 8-hydroxyquinoline scaffold itself, the Skraup synthesis is a classical and industrially relevant method.[7]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [8]

  • Reagent Mixture: In a fume hood, carefully add concentrated sulfuric acid to glycerol with cooling. To this mixture, slowly add o-aminophenol and an oxidizing agent such as o-nitrophenol. A small amount of ferrous sulfate can be added as a catalyst.[7]

  • Heating: Heat the reaction mixture gently under reflux for 3-4 hours.[8]

  • Neutralization: After cooling, cautiously pour the reaction mixture into a large volume of ice water and neutralize with a concentrated sodium hydroxide solution to a pH of approximately 7.5-8.[7] 8-hydroxyquinoline will precipitate.

  • Purification: The crude product can be purified by steam distillation.[8]

Characterization of 8-Hydroxyquinoline Esters

The structural elucidation of newly synthesized 8-hydroxyquinoline esters is crucial and is typically achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the phenolic proton signal of the 8-hydroxyl group is a key indicator of successful esterification. The appearance of new signals corresponding to the protons of the ester moiety provides further confirmation. Aromatic protons of the quinoline ring will also be present.[9]

    • ¹³C NMR: The carbonyl carbon of the ester group will appear as a characteristic signal in the downfield region (typically 160-180 ppm). Changes in the chemical shifts of the quinoline ring carbons, particularly C8, will also be observed.[9]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an 8-hydroxyquinoline ester is the strong absorption band of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1730-1760 cm⁻¹. The broad O-H stretching band of the parent 8-hydroxyquinoline (around 3200-3600 cm⁻¹) will be absent.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized ester and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also provide structural information.[10]

Biological Activities of 8-Hydroxyquinoline Esters

The biological activities of 8-hydroxyquinoline esters are diverse and largely stem from the properties of the parent 8-hydroxyquinoline that is released upon hydrolysis.

Anticancer Activity

8-Hydroxyquinoline and its derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[11] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.[11] The esterification of 8-HQ can enhance its anticancer potential by improving its delivery to tumor cells.[4]

Compound Cancer Cell Line IC₅₀ (µM) Reference
8-Hydroxyquinoline DerivativeMCF-7 (Breast)0.9 - 38.2[2]
8-Hydroxyquinoline DerivativeHCT 116 (Colon)1.3 - 45.5[2]
8-Hydroxyquinoline DerivativeHepG2 (Liver)0.7 - 44.5[2]
8-Hydroxyquinoline DerivativeA549 (Lung)1.23 - 36.7[2]
Ruthenium(II)-8-hydroxyquinoline complexT47D (Breast)48.3[12]
Ruthenium(II)-8-hydroxyquinoline complexMDA-MB-231 (Breast)45.5[12]
Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of 8-hydroxyquinoline are well-documented.[13] Ester derivatives can serve as effective delivery systems for the active 8-HQ to combat bacterial and fungal infections.

Compound Organism MIC (µg/mL) Reference
ClioquinolCandida spp.0.031 - 2[7]
8-hydroxy-5-quinolinesulfonic acidCandida spp.1 - 512[7]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2 - 1024[7]
PH265 (8-HQ derivative)Cryptococcus spp.0.5 - 1[2]
PH276 (8-HQ derivative)Cryptococcus spp.0.5 - 8[2]
8-O-prenyl-8-hydroxyquinolineM. tuberculosis12.5 µM[14]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1 µM[14]

The mechanism of antifungal action for some 8-hydroxyquinoline derivatives involves damage to the fungal cell wall and disruption of the cytoplasmic membrane's integrity.[1]

Neuroprotective Effects

8-Hydroxyquinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to chelate excess metal ions, which are implicated in oxidative stress and protein aggregation, is a key aspect of their neuroprotective mechanism.[4] 8-Hydroxyquinoline esters are particularly attractive in this context as they can be designed to be more lipophilic, facilitating their passage across the blood-brain barrier.[15] Upon entry into the central nervous system, they can be hydrolyzed to release the active 8-HQ.[15]

Structure-Activity Relationships (SAR)

The biological activity of 8-hydroxyquinoline esters is influenced by several structural features:

  • The Ester Moiety: The nature of the ester group can significantly impact the compound's lipophilicity, solubility, and rate of hydrolysis. For instance, longer alkyl chains in the ester can increase lipophilicity, which may enhance cell membrane permeability. The electronic properties of substituents on an aromatic ester can also modulate the rate of enzymatic cleavage.[16]

  • Substituents on the Quinoline Ring: The presence of electron-withdrawing or electron-donating groups on the quinoline scaffold can alter the pKa of the quinoline nitrogen and the parent hydroxyl group, which in turn affects the metal-chelating ability and biological activity of the released 8-HQ.[1][16] Halogen substitutions, for example, have been shown to influence the anticancer activity of 8-hydroxyquinoline derivatives.[2]

  • Lipophilicity and pKa: A clear correlation has been observed between the lipophilicity, the pKa of the donor atoms, and the biological activity of 8-hydroxyquinoline derivatives.[1][16] Fine-tuning these parameters through esterification and ring substitution is a key strategy in optimizing the therapeutic potential of these compounds.

Future Perspectives and Conclusion

8-Hydroxyquinoline esters represent a sophisticated and promising evolution of a classic medicinal chemistry scaffold. The prodrug strategy allows for the mitigation of toxicity associated with the parent compound while potentially enhancing its pharmacokinetic profile and therapeutic efficacy. Future research in this area should focus on:

  • Enzyme-Specific Prodrugs: Designing esters that are selectively cleaved by enzymes that are overexpressed in target tissues, such as certain tumors.

  • Dual-Action Esters: Synthesizing esters where the acyl moiety itself has complementary biological activity, leading to a synergistic therapeutic effect upon cleavage.

  • Comprehensive Preclinical Evaluation: Conducting detailed in vivo studies to validate the prodrug concept and assess the pharmacokinetic and pharmacodynamic properties of novel 8-hydroxyquinoline esters.

Diagrams

Synthesis and Bioactivation of 8-Hydroxyquinoline Esters

G cluster_synthesis Synthesis cluster_bioactivation Bioactivation in vivo 8-HQ 8-Hydroxyquinoline Esterification Esterification (e.g., Acylation, Steglich) 8-HQ->Esterification AcylChloride Acyl Chloride / Carboxylic Acid AcylChloride->Esterification 8-HQ_Ester 8-Hydroxyquinoline Ester (Prodrug) Esterification->8-HQ_Ester Hydrolysis Enzymatic Hydrolysis (Esterases) 8-HQ_Ester->Hydrolysis Administration & Distribution Active_8-HQ Active 8-Hydroxyquinoline Hydrolysis->Active_8-HQ Biological_Effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) Active_8-HQ->Biological_Effect

Caption: General workflow for the synthesis and bioactivation of 8-hydroxyquinoline esters.

Mechanism of Action via Metal Chelation

G Active_8-HQ Active 8-Hydroxyquinoline (Released from Ester) Chelation Chelation Active_8-HQ->Chelation Metal_Ion Metal Ion (e.g., Fe²⁺, Cu²⁺) in Target Cell Metal_Ion->Chelation 8-HQ_Complex 8-HQ-Metal Complex Chelation->8-HQ_Complex Disruption Disruption of Metalloenzyme Function & Induction of Oxidative Stress 8-HQ_Complex->Disruption Cell_Death Cell Death (Apoptosis) Disruption->Cell_Death

Caption: Proposed mechanism of action of active 8-hydroxyquinoline via metal chelation.

References

  • Sokal, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(11), 3586.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • PrepChem. (n.d.). Preparation of 8-hydroxyquinoline.
  • Abida, et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(14), 4321.
  • Okamoto, Y., et al. (2013). Design, synthesis and photochemical reactivation of caged prodrugs of 8-hydroxyquinoline-based enzyme inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3189-3198.
  • Graul, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745.
  • Di Stefano, A., et al. (2013). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Molecules, 18(1), 743-756.
  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-10.
  • Rbaa, M., et al. (2020).
  • Gucma, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745.
  • Abida, et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Rbaa, M., et al. (2020).
  • American Chemical Society. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline.
  • Google Patents. (1977). Process for the preparation of 8-hydroxyquinoline.
  • Sîrbu, A., et al. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 30(24), 1-20.
  • Krawczyk, M., et al. (2020).
  • Rahman, M. M., & Islam, M. R. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Chemical Engineering and Science, 13(4), 221-246.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(24), 2966-3011.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ATB. (n.d.). 8-Methoxyquinoline.
  • Witkowski, R., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 48(1), 93-101.
  • Kuhn, S., et al. (2019).

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 8-hydroxy-5-quinolinecarboxylate in Organic Synthesis and Epigenetic Drug Discovery

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its potent transition-metal chelating abilities[1]. When functionalized at the 5-position w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its potent transition-metal chelating abilities[1]. When functionalized at the 5-position with a carboxylic acid (yielding IOX1), the molecule acts as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including Jumonji C (JmjC) histone demethylases and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases[2],[3].

However, the free carboxylic acid presents significant challenges: it suffers from poor cellular permeability and is notoriously difficult to handle during synthetic chromatography due to its zwitterionic nature and affinity for stationary phase metals. Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1)[4] resolves these bottlenecks. As an esterified derivative, it serves a dual purpose: it acts as a highly soluble, easily purifiable synthetic building block for divergent library synthesis[5], and functions as a cell-permeable prodrug in biological assays, relying on intracellular esterases to release the active epigenetic modulator[6].

Physicochemical Profile

PropertyValue
Chemical Name Methyl 8-hydroxy-5-quinolinecarboxylate
CAS Number 260796-38-1[4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF, and DMSO. Insoluble in water.
Key Structural Feature Bidentate chelating core (N1, O8) with a lipophilic C5-methyl ester.

Mechanistic Insights: The 8-Hydroxyquinoline Scaffold

The pharmacological utility of 8-HQ derivatives stems from their ability to coordinate active-site metals—specifically Fe(II)—within the catalytic pockets of 2OG oxygenases[3]. Crystallographic studies (e.g., PDB: 4BIO) demonstrate that the quinoline nitrogen and the 8-hydroxyl oxygen form a bidentate complex with the iron atom, displacing the endogenous 2-oxoglutarate co-substrate[6].

The 5-position substitution dictates the molecule's pharmacokinetic profile. The free carboxylate of IOX1 forms critical hydrogen bonds within the enzyme pocket but restricts membrane diffusion. By utilizing Methyl 8-hydroxy-5-quinolinecarboxylate, researchers can bypass the lipid bilayer barrier. Once inside the cell, enzymatic hydrolysis unmasks the active chelator.

G A Methyl 8-hydroxy-5-quinolinecarboxylate (Lipophilic Prodrug) B Intracellular Esterases (Enzymatic Hydrolysis) A->B Cellular Uptake C 8-Hydroxyquinoline-5-carboxylic acid (IOX1 - Active Chelator) B->C Ester Cleavage D Fe(II) Chelation (Active Site Binding) C->D Bidentate Coordination E JmjC Demethylases & HIF Hydroxylases (Inhibition) D->E Epigenetic & Hypoxia Modulation

Mechanism of action: Cellular uptake and esterase-mediated activation of the 8-HQ methyl ester.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between the esterification state of the 5-position and its resulting biological activity, highlighting why the methyl ester is utilized for cell-based assays despite being inactive in cell-free biochemical assays.

CompoundTarget EnzymeIn Vitro IC₅₀ (µM)Cellular PermeabilityIn Cellulo Target Engagement
IOX1 (Free Acid) KDM4A (JmjC)~0.2LowPoor (Requires high dosing)
IOX1 (Free Acid) FIH (HIF pathway)~1.2LowPoor
Methyl Ester KDM4A (JmjC)>50 (Inactive)HighExcellent (via prodrug activation)
Methyl Ester FIH (HIF pathway)>50 (Inactive)HighExcellent (via prodrug activation)

Synthetic Workflows & Methodologies

In organic synthesis, Methyl 8-hydroxy-5-quinolinecarboxylate is an ideal starting material for generating libraries of epigenetic modulators. Direct functionalization of the free acid is often plagued by poor solubility and metal-catalyzed side reactions. The methyl ester acts as a reliable protecting group that can be selectively manipulated.

G Start Methyl 8-hydroxy-5-quinolinecarboxylate Hydrolysis Base-Catalyzed Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis Pathway A (Deprotection) Reduction Reduction (DIBAL-H, -78°C) Start->Reduction Pathway B (Functionalization) IOX1 8-Hydroxyquinoline-5-carboxylic acid (IOX1) Hydrolysis->IOX1 Aldehyde 8-Hydroxyquinoline-5-carbaldehyde Reduction->Aldehyde Coupling Amide Coupling (HATU, DIPEA, R-NH2) IOX1->Coupling Activation Amide 5-Carboxamide Derivatives (SAR Libraries) Coupling->Amide

Divergent synthetic workflows utilizing Methyl 8-hydroxy-5-quinolinecarboxylate as a scaffold.

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to 8-Hydroxyquinoline-5-carboxylic acid (IOX1)

Objective: Deprotection of the methyl ester to yield the active epigenetic inhibitor[7].

Reagents & Equipment:

  • Methyl 8-hydroxy-5-quinolinecarboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq)

  • Solvent: THF / MeOH / H₂O (2:2:1 ratio)

  • 1M HCl (aq)

Step-by-Step Procedure:

  • Dissolution: Suspend the methyl ester in the THF/MeOH/H₂O solvent mixture at room temperature.

    • Expertise Note (Causality): The mixed solvent system is critical. THF dissolves the lipophilic methyl ester, water dissolves the LiOH, and MeOH acts as a miscible bridge to ensure a homogeneous reaction mixture, preventing a stalled biphasic reaction.

  • Reaction: Add LiOH·H₂O in one portion. Stir the reaction at room temperature for 12 hours.

  • Concentration: Remove the organic volatiles (THF and MeOH) under reduced pressure.

    • Expertise Note (Causality): Stripping the organics prevents the product from partitioning into an organic phase during the subsequent acidification step, ensuring maximum yield.

  • Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 4.5.

    • Self-Validating System: The product is amphoteric (pKa of quinoline nitrogen ~4.9, carboxylic acid ~3.0). At pH 4.5, the zwitterionic form dominates, minimizing aqueous solubility. A sudden, heavy precipitation of a beige solid provides immediate visual confirmation of successful deprotection.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum.

Protocol B: Synthesis of 5-Carboxamide Derivatives via HATU Coupling

Objective: Functionalization of the 5-position to explore structure-activity relationships (SAR) for Jumonji domain selectivity[5].

Reagents & Equipment:

  • 8-Hydroxyquinoline-5-carboxylic acid (from Protocol A) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the free acid and HATU in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA and stir for 15 minutes at room temperature.

    • Expertise Note (Causality): HATU is chosen over traditional carbodiimides (EDC/DCC) because it rapidly generates a highly reactive HOAt ester. This speed minimizes the chance of unwanted side reactions at the unprotected 8-hydroxyl group. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the electrophilic center.

  • Coupling: Add the desired amine to the activated mixture. Stir at room temperature for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1).

    • Self-Validating System: The highly polar free acid remains near the baseline (Rf ~0.1), while the resulting lipophilic amide migrates significantly higher (Rf ~0.5-0.7). Complete consumption of the baseline spot validates the coupling efficiency.

  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) or brine (5x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

References

  • [4] Title: Methyl 8-hydroxy-5-quinolinecarboxylate | CAS#:260796-38-1 Source: Chemsrc URL:

  • [2] Title: 5-Carboxy-8-hydroxyquinoline | 5852-78-8 Source: ChemicalBook URL:

  • [7] Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: RSC.org URL:

  • [1] Title: Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines Source: ACS Publications URL:

  • [3] Title: 4BIO: FACTOR INHIBITING HIF-1 ALPHA IN COMPLEX WITH 8-HYDROXYQUINOLINE-5- CARBOXYLIC ACID Source: RCSB PDB URL:

  • [5] Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: RSC.org URL:

  • [6] Title: 4bio - FACTOR INHIBITING HIF-1 ALPHA IN COMPLEX WITH 8-HYDROXYQUINOLINE-5- CARBOXYLIC ACID - Summary Source: PDBj URL:

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for Methyl 8-hydroxy-5-quinolinecarboxylate in Medicinal Chemistry

Introduction: The Privileged 8-Hydroxyquinoline Core The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to form stable comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 8-Hydroxyquinoline Core

The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to form stable complexes with a variety of metal ions.[1][2] This chelating property is central to the diverse biological activities exhibited by its derivatives, which span anticancer, neuroprotective, and antimicrobial applications.[1][3][4][5] The 8-HQ core is a bicyclic aromatic system where a pyridine ring is fused to a phenol. The strategic placement of the hydroxyl group at the 8-position, in proximity to the ring nitrogen, creates a bidentate chelation site that is crucial for its interaction with biological metal cofactors.[6]

Methyl 8-hydroxy-5-quinolinecarboxylate, the subject of this guide, is a derivative that incorporates a methyl ester at the 5-position. This functional group not only influences the electronic properties and bioavailability of the molecule but also serves as a versatile handle for further chemical modifications. While specific research on Methyl 8-hydroxy-5-quinolinecarboxylate is emerging, its structural features suggest significant potential as a key intermediate in the development of novel therapeutics. These application notes will provide a comprehensive overview of the potential applications of this compound, drawing on the extensive research conducted on closely related 5-substituted 8-hydroxyquinoline derivatives. Detailed protocols for the synthesis of related compounds and relevant biological assays are also provided to guide researchers in this promising area of drug discovery.

Therapeutic Applications: A Landscape of Possibilities

The strategic placement of the carboxylate group at the 5-position of the 8-hydroxyquinoline scaffold opens up numerous avenues for therapeutic intervention. This position is known to be critical for modulating the biological activity of 8-HQ derivatives.

Anticancer Potential: Targeting Metal Homeostasis and Cellular Pathways

Derivatives of 8-hydroxyquinoline have demonstrated significant promise as anticancer agents, often through mechanisms that involve the disruption of metal homeostasis in cancer cells.[4] For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a potent cytotoxic agent against various human cancer cell lines, with its activity enhanced by the presence of copper. This suggests a mechanism involving the generation of reactive oxygen species (ROS) through metal chelation.[7]

The carboxylate group in Methyl 8-hydroxy-5-quinolinecarboxylate can be readily converted to a wide range of amides and other derivatives, allowing for the fine-tuning of lipophilicity and interaction with biological targets. The synthesis of such derivatives can lead to compounds with enhanced selectivity and potency against cancer cells, including those exhibiting multidrug resistance.[6]

Table 1: Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~13.6 (6.25 µg/mL)[8]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (Burkitt's lymphoma)~2.5
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Raji (Burkitt's lymphoma)~10
Neuroprotective Strategies: Combating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often associated with metal ion dysregulation and oxidative stress.[3][9] The ability of 8-hydroxyquinoline derivatives to chelate metal ions like iron, copper, and zinc, which are implicated in amyloid-β plaque formation and oxidative damage, makes them attractive candidates for neuroprotective therapies.[3]

Derivatives of 8-HQ have been shown to protect neuronal cells from various insults. For example, they can ameliorate high-glucose-induced toxicity in SH-SY5Y neuroblastoma cells.[3] The ester functionality of Methyl 8-hydroxy-5-quinolinecarboxylate provides a synthetic entry point to create derivatives with improved blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.

Antimicrobial Arsenal: A Renewed Fight Against Resistant Pathogens

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. 8-Hydroxyquinoline and its derivatives have long been known for their broad-spectrum antibacterial and antifungal properties.[10][11] Their mechanism of action is often attributed to the chelation of essential metal ions required for microbial enzyme function, thereby disrupting cellular processes.[12]

The derivatization of the 5-position of the 8-HQ scaffold has been shown to yield compounds with potent antimicrobial activity. For instance, certain 5-substituted derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[11] The synthesis of amides or other functional groups from Methyl 8-hydroxy-5-quinolinecarboxylate could lead to a new generation of antimicrobials effective against resistant strains.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of derivatives of Methyl 8-hydroxy-5-quinolinecarboxylate. These are based on established methods for related 8-hydroxyquinoline compounds.

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-carboxamide Derivatives

This protocol describes a general method for the amidation of a methyl quinolinecarboxylate, which can be adapted from the synthesis of related carboxamides.

Workflow Diagram:

Synthesis_Workflow A Methyl 8-hydroxy-5-quinolinecarboxylate C Amidation Reaction (e.g., aminolysis or via acyl chloride) A->C B Primary or Secondary Amine (R1R2NH) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Final 8-Hydroxyquinoline-5-carboxamide Derivative E->F

Caption: General workflow for the synthesis of 8-hydroxyquinoline-5-carboxamide derivatives.

Materials:

  • Methyl 8-hydroxy-5-quinolinecarboxylate

  • Desired primary or secondary amine

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Coupling agent (e.g., HATU, HOBt) or thionyl chloride (for acyl chloride route)

  • Base (e.g., DIPEA, Triethylamine)

  • Reagents for work-up (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

  • Silica gel for column chromatography

Procedure:

  • Method A: Direct Aminolysis (for reactive amines)

    • Dissolve Methyl 8-hydroxy-5-quinolinecarboxylate (1 equivalent) in a suitable solvent (e.g., methanol or the amine itself if in large excess).

    • Add the desired amine (2-10 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method B: Amide Coupling

    • Hydrolyze Methyl 8-hydroxy-5-quinolinecarboxylate to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

    • Dissolve the resulting 8-hydroxy-5-quinolinecarboxylic acid (1 equivalent), the desired amine (1.2 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 2 equivalents) in an anhydrous solvent like DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of amidation method depends on the reactivity of the amine. Direct aminolysis is simpler but less general. The amide coupling approach is more versatile and generally provides higher yields with a broader range of amines. The use of coupling agents like HATU minimizes side reactions and promotes efficient amide bond formation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential to validate the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control provides the baseline for 100% cell viability.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterility control (broth only) and growth control (broth + inoculum) wells

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (a known antibiotic), a growth control (inoculum in broth without compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Trustworthiness of the Protocol: The use of standardized bacterial inocula and control wells ensures the reliability and reproducibility of the results. The growth control confirms the viability of the bacteria, while the sterility control ensures the medium is not contaminated.

Conclusion and Future Directions

Methyl 8-hydroxy-5-quinolinecarboxylate represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on its close analogs, this compound holds significant potential for the development of novel anticancer, neuroprotective, and antimicrobial agents. The synthetic accessibility of its carboxylate group allows for the creation of diverse chemical libraries, which can be screened to identify lead compounds with improved efficacy and safety profiles. Future research should focus on the systematic synthesis and biological evaluation of derivatives of Methyl 8-hydroxy-5-quinolinecarboxylate to fully elucidate its therapeutic potential. The protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. (2023). Scientific Letters, 1(Sup 1). Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

  • Bavčar, D., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Redox Biology, 54, 102371. Available from: [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2424. Available from: [Link]

  • Chan, T. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 120-124. Available from: [Link]

  • Fakhfakh, M. A., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. Available from: [Link]

  • Gherdan, V. M., et al. (2024). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 29(1), 133. Available from: [Link]

  • Romo-Mancillas, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. Available from: [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of King Saud University - Science, 32(1), 866-874. Available from: [Link]

  • De Simone, A., et al. (2013). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. International Journal of Molecular Sciences, 14(1), 1079-1094. Available from: [Link]

  • Ribeiro, C. I. S., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1234567. Available from: [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available from: [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Dardari, Z., et al. (2017). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science, 8(7), 2548-2557. Available from: [Link]

  • Fakhfakh, M. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. Available from: [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2014). ResearchGate. Available from: [Link]

  • Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.
  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available from: [Link]

  • Chan, T. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Publications. Available from: [Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Ali, K. J., et al. (2021). Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometr. Migration Letters, 18(2), 159-167. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Study of Methyl 8-hydroxy-5-quinolinecarboxylate

Introduction: Unveiling the Potential of a Privileged Scaffold The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in forming stable complexes with a wide array of metal ions.[1][2] This chelating ability is central to the diverse biological activities exhibited by 8-HQ derivatives, which include potent antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The core mechanism often involves the disruption of metal homeostasis in pathological cells or microorganisms, leading to the inhibition of critical metalloenzymes or the induction of oxidative stress.[3][6]

Methyl 8-hydroxy-5-quinolinecarboxylate (M8H5Q), a specific derivative of this scaffold, presents a compelling subject for investigation in drug discovery and development. Its structural features, combining the metal-chelating 8-hydroxyquinoline core with a methyl carboxylate group at the 5-position, suggest a unique profile of physicochemical properties and biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the thorough characterization and evaluation of M8H5Q. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring robust and reproducible data generation.

Physicochemical Characterization of Methyl 8-hydroxy-5-quinolinecarboxylate

A fundamental understanding of the physicochemical properties of Methyl 8-hydroxy-5-quinolinecarboxylate is paramount before embarking on biological assays. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 260796-38-1[7][8]
Molecular Formula C11H9NO3[7]
Molecular Weight 203.19 g/mol [7]
Canonical SMILES COC(=O)C1=C2C=CC=NC2=C(C=C1)O[7]

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for the reliability of subsequent experiments.

  • Materials : Methyl 8-hydroxy-5-quinolinecarboxylate (high purity), Dimethyl Sulfoxide (DMSO, cell culture grade), analytical balance, volumetric flasks, sterile microcentrifuge tubes.

  • Procedure :

    • Accurately weigh a precise amount of M8H5Q powder using an analytical balance.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or sonication.

    • Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Rationale: DMSO is a common solvent for dissolving organic compounds for in vitro assays. Aliquoting prevents degradation and contamination of the main stock.

Analytical Characterization: Ensuring Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity and quantifying quinoline-based compounds.[9][10]

Protocol 2: Purity Assessment by HPLC-UV

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[10]

    • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. The specific gradient will need to be optimized.

    • Flow Rate : 1.0 mL/min.[10]

    • Injection Volume : 10 µL.[10]

    • Detection Wavelength : A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for M8H5Q. A starting point could be around 225 nm.[10]

    • Column Temperature : Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.[9]

  • Sample Preparation : Dilute the M8H5Q stock solution in the mobile phase to a concentration within the linear range of the detector.

  • Analysis :

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared M8H5Q sample.

    • Analyze the chromatogram for the presence of a single major peak, indicating high purity. The peak area percentage of the main peak should be calculated to quantify purity.

Rationale: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. UV detection allows for the quantification of the compound based on its absorbance of light.

Investigating Biological Activity: A Tiered Approach

The biological evaluation of Methyl 8-hydroxy-5-quinolinecarboxylate should follow a logical, tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies. The known activities of 8-hydroxyquinoline derivatives, particularly their anticancer and antimicrobial effects, provide a strong rationale for the initial screening cascade.[5][6][11]

Tier 1: Primary Screening for Bioactivity

Antimicrobial Activity Screening

The 8-hydroxyquinoline scaffold is well-documented for its broad-spectrum antibacterial and antifungal activities.[4][12] A primary screen against a panel of clinically relevant microorganisms is a logical first step.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), M8H5Q stock solution, positive control antibiotics (e.g., ciprofloxacin, fluconazole), sterile pipette tips.

  • Procedure :

    • Prepare a two-fold serial dilution of M8H5Q in the appropriate broth directly in the 96-well plate.

    • Prepare a standardized inoculum of each test microorganism (e.g., adjusted to 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 18-24 hours for bacteria).[13]

    • The MIC is determined as the lowest concentration of M8H5Q at which no visible growth is observed.

Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of the compound against different microorganisms in a high-throughput manner.

Anticancer Activity Screening

Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[6][14][15]

Protocol 4: Cell Viability Assay (MTT or Resazurin)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Materials : Human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, and colon), complete cell culture medium, 96-well cell culture plates, M8H5Q stock solution, positive control (e.g., doxorubicin), MTT or resazurin reagent, plate reader.

  • Procedure :

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of M8H5Q for a specified duration (e.g., 48 or 72 hours).

    • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[3]

Rationale: This initial screen provides a quantitative measure of the cytotoxic potential of M8H5Q against various cancer cell lines, allowing for the identification of sensitive cell lines for further investigation.

Tier 2: Mechanism of Action Studies

Should Methyl 8-hydroxy-5-quinolinecarboxylate exhibit promising activity in the primary screens, the next logical step is to investigate its mechanism of action.

Investigating the Role of Metal Chelation

The biological activity of 8-hydroxyquinolines is often intrinsically linked to their ability to chelate metal ions.[3][6]

Protocol 5: Apoptosis Induction Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[14]

  • Materials : Cancer cell line identified as sensitive in the primary screen, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

  • Procedure :

    • Treat the cancer cells with M8H5Q at its IC50 concentration for a defined period.

    • Harvest the cells and stain them with Annexin V-FITC and PI according to the kit protocol.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Rationale: This assay differentiates between different stages of cell death, providing insight into whether M8H5Q induces apoptosis.

dot

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action antimicrobial Antimicrobial Screening (MIC Assay) apoptosis Apoptosis Induction Assay antimicrobial->apoptosis If Active anticancer Anticancer Screening (Cell Viability Assay) anticancer->apoptosis metal_chelation Metal Chelation Studies apoptosis->metal_chelation M8H5Q Methyl 8-hydroxy-5-quinolinecarboxylate M8H5Q->antimicrobial M8H5Q->anticancer

Caption: A tiered experimental workflow for studying Methyl 8-hydroxy-5-quinolinecarboxylate.

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial profile of Methyl 8-hydroxy-5-quinolinecarboxylate. Positive results in the antimicrobial and anticancer screens would warrant further investigation into the specific molecular targets and pathways affected by the compound. For instance, if M8H5Q induces apoptosis in cancer cells, subsequent studies could explore its effects on the cell cycle, DNA damage, and the expression of key apoptotic proteins.[15] Similarly, if potent antimicrobial activity is observed, studies on its effect on microbial biofilm formation could be pursued.[13]

The inherent metal-chelating properties of the 8-hydroxyquinoline scaffold suggest that the biological activities of M8H5Q may be modulated by the presence of metal ions.[6] Future experiments could involve co-administration of M8H5Q with various metal ions (e.g., copper, zinc, iron) to determine if its activity is enhanced or diminished, providing further insight into its mechanism of action.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial investigation of Methyl 8-hydroxy-5-quinolinecarboxylate. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the biological potential of this promising compound. The emphasis on a tiered approach, from broad screening to mechanistic studies, ensures an efficient and logical progression of research, ultimately contributing to the advancement of drug discovery and development.

References

  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. (n.d.). A Comparative Guide to the Antimicrobial Efficacy of 2-Methyl-8-quinolinecarboxaldehyde Derivatives.
  • Benchchem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity.
  • Chen, J., et al. (2016). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 161, 8-18.
  • Guidechem. (n.d.). Methyl 8-hydroxyquinoline-5-carboxylate 260796-38-1 wiki.
  • Yuan, Y., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 50(3), 967-976.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203.
  • MDPI. (2025, December 19). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 31(1), 1.
  • MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279.
  • MDPI. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
  • PMC. (n.d.). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride.
  • MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3958.
  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.
  • PMC. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • PMC. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.
  • ResearchGate. (n.d.). Figure 3-General strategies for the synthesis of quinoline derivatives...
  • Chemsrc. (2026, March 15). Methyl 8-hydroxy-5-quinolinecarboxylate | CAS#:260796-38-1.
  • ResearchGate. (n.d.). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Science Alert. (2013, June 5). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.
  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and i.
  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.

Sources

Application

"fluorescent properties of 8-hydroxyquinoline metal complexes"

Application Note: Photophysical Modulation and Protocols for 8-Hydroxyquinoline Metal Complexes Executive Summary 8-Hydroxyquinoline (8-HQ) and its derivatives are premier bidentate chelating agents that have driven sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Photophysical Modulation and Protocols for 8-Hydroxyquinoline Metal Complexes

Executive Summary

8-Hydroxyquinoline (8-HQ) and its derivatives are premier bidentate chelating agents that have driven significant advancements in analytical chemistry, bio-imaging, and organic electronics. While the free 8-HQ ligand is essentially non-fluorescent, its complexation with main-group and transition metal ions (such as Al³⁺, Zn²⁺, and Cd²⁺) triggers a dramatic enhancement in fluorescence. This application note details the photophysical mechanisms governing this "on-off" switch, provides comparative quantitative data for key metal-quinolate complexes, and outlines rigorously validated protocols for their synthesis and analytical application.

Mechanistic Insights: The "On-Off" Fluorescence Switch

To effectively utilize 8-HQ in drug development or materials science, one must understand the causality behind its optical behavior.

In protic environments or aqueous solutions, the free 8-HQ molecule is a remarkably weak fluorophore. Upon photon absorption, the molecule undergoes an ultrafast Excited-State Proton Transfer (ESPT) from the hydroxyl group to the quinoline nitrogen[1]. This process occurs on a femtosecond-to-picosecond timescale, rapidly generating a tautomeric form that decays non-radiatively back to the ground state. Because the non-radiative decay outpaces photon emission, the molecule remains "dark"[1].

When 8-HQ binds to a metal cation, the hydroxyl proton is displaced, and the ligand coordinates to the metal center in its deprotonated (anionic) form. This rigid chelation completely blocks the ESPT pathway. With the primary non-radiative decay route eliminated, the excited state survives for tens of nanoseconds, allowing the complex to undergo radiative decay (fluorescence)[1]. This phenomenon is broadly classified as Chelation-Enhanced Fluorescence (CHEF).

G HQ Free 8-HQ (Weak/No Fluorescence) Excitation1 Photon Absorption (Excited State) HQ->Excitation1 Complex M-8HQ Complex (Deprotonated Ligand) HQ->Complex + Metal Ion ESPT Ultrafast ESPT (Proton Transfer) Excitation1->ESPT Femto/Picoseconds Dark Non-Radiative Decay (Dark State) ESPT->Dark Metal Metal Cation (e.g., Al3+, Zn2+, Cd2+) Metal->Complex Excitation2 Photon Absorption (Excited State) Complex->Excitation2 Block ESPT Blocked (Rigid Structure) Excitation2->Block Fluorescence Radiative Decay (Strong Fluorescence) Block->Fluorescence Nanoseconds

Figure 1: Mechanistic pathway illustrating ESPT-induced quenching in free 8-HQ vs. Chelation-Enhanced Fluorescence.

Comparative Photophysical Properties

The emission wavelength and quantum yield of 8-HQ metal complexes are highly dependent on the central metal ion's electronic configuration and the ligand's substitution pattern. For instance, Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark electron-transport and emissive material in Organic Light-Emitting Diodes (OLEDs) due to its high thermal stability and reliable green emission[2]. Meanwhile, zinc complexes like Znq2 exhibit distinct structural oligomerization in thin films, which alters their electronic states and allows for lower operating voltages in devices[3].

Recent advancements have even produced dinuclear aluminum complexes that achieve near-unity quantum yields (Φ ≈ 1.0) in solution, drastically outperforming traditional Alq3[4].

Complex / LigandPrimary ApplicationEmission Max (λ_em)Quantum Yield (Φ)Excited-State Lifetime
Free 8-HQ Baseline / PrecursorN/A (Quenched)< 0.01< 10 ps[1]
Alq3 OLED Emissive Layer~512 nm (THF)~0.20~16 ns
Dinuclear Al-HQ Advanced Fluorophores~490 nm (Toluene)~0.90 - 1.0~2.3 ns[4]
Znq2 Low-Voltage OLEDs~450 - 470 nm~0.3013 - 17 ns[3]
Cd-HQS Aqueous Metal Sensing~500 nm (Water)High (Relative)N/A[5]

Note: HQS = 8-hydroxyquinoline-5-sulfonic acid. The sulfonic acid group imparts water solubility, making it ideal for biological and environmental sensing[5].

Experimental Protocols

Protocol 1: Synthesis and Purification of Device-Grade Alq3

Objective: Synthesize high-purity Tris(8-hydroxyquinolinato)aluminum for optoelectronic applications. Purity is critical, as trace impurities act as non-radiative recombination centers, severely quenching fluorescence[2].

Reagents & Materials:

  • 8-Hydroxyquinoline (>99% purity)

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃ · 18H₂O)

  • Glacial acetic acid and Ammonium hydroxide (NH₄OH)

  • Deionized water and absolute ethanol

  • Sublimation apparatus

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 4.5 equivalents of 8-HQ in a 1:1 mixture of absolute ethanol and 2 M acetic acid. Stir continuously at 60°C until fully dissolved. Rationale: A slight excess of ligand ensures complete coordination of the Al³⁺ center.

  • Metal Addition: Dissolve 1.0 equivalent of Al₂(SO₄)₃ in deionized water. Add this dropwise to the 8-HQ solution under vigorous stirring.

  • pH-Driven Precipitation: Slowly add dilute NH₄OH to the reaction mixture until the pH reaches 6.5 - 7.0. A bright yellow-green precipitate of Alq3 will form immediately. Rationale: The pKa of 8-HQ dictates that neutral pH is required to deprotonate the hydroxyl group, enabling the formation of the neutral, insoluble Alq3 complex.

  • Isolation: Filter the precipitate under a vacuum, washing sequentially with warm water and cold ethanol to remove unreacted ligand and inorganic salts. Dry overnight in a vacuum oven at 80°C.

  • Sublimation (Critical Step): Transfer the crude Alq3 to a vacuum sublimation system. Sublime at ~400°C under high vacuum (< 10⁻⁵ Torr). Collect the purified yellow-greenish powder from the cold finger[2].

Protocol 2: Fluorometric Sensing of Heavy Metals using HQS

Objective: Utilize 8-hydroxyquinoline-5-sulfonic acid (HQS) to quantify Cadmium (Cd²⁺) or Zinc (Zn²⁺) in aqueous samples via Chelation-Enhanced Fluorescence[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of HQS in deionized water. Prepare a series of metal ion standards (0.1 µM to 50 µM).

  • Buffer Optimization: Prepare a 50 mM HEPES buffer adjusted to pH 7.0. Rationale: HQS fluorescence with group IIB metals is highly pH-dependent. At pH < 5, the ligand remains protonated; at pH > 8, metal-hydroxo complexes precipitate. pH 7.0 offers optimal signal-to-noise[5].

  • Sample Incubation: In a quartz cuvette, mix 2.0 mL of buffer, 100 µL of HQS stock, and 100 µL of the metal standard/sample. Incubate for 5 minutes at room temperature to reach thermodynamic equilibrium.

  • Spectroscopy: Excite the sample at 360 nm and record the emission spectrum from 400 nm to 650 nm. A strong emission peak will appear at ~500 nm for Cd-HQS.

  • Data Analysis: Plot the peak fluorescence intensity at 500 nm against the metal ion concentration to generate a standard calibration curve.

W Prep 1. Reagent Prep Prepare HQS Ligand in DI Water Buffer 2. pH Control Add HEPES Buffer (pH 7.0) Prep->Buffer Titration 3. Metal Addition Add Analyte (Cd2+, Zn2+) Buffer->Titration Incubation 4. Equilibration Incubate 5 mins at 25°C Titration->Incubation Measurement 5. Spectroscopy Ex: 360 nm Em: 500 nm Incubation->Measurement

Figure 2: Experimental workflow for aqueous heavy metal quantification using HQS.

References

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications Source: Analytical Chemistry (via UCI) URL:[Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • A Highly Fluorescent Dinuclear Aluminium Complex with Near‐Unity Quantum Yield Source: Angewandte Chemie International Edition (via PMC/NIH) URL:[Link]

  • Electroluminescent Zinc(II) Bis(8-hydroxyquinoline): Structural Effects on Electronic States and Device Performance Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Application Note: Analytical Strategies for the Detection and Quantification of Methyl 8-hydroxy-5-quinolinecarboxylate

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) Executive Summary & Chemical Context Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1)

Executive Summary & Chemical Context

Methyl 8-hydroxy-5-quinolinecarboxylate is a critical intermediate and pharmacophore frequently utilized in the synthesis of 2-oxoglutarate oxygenase inhibitors, hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, and novel antiviral agents[1][2]. Structurally, it is the methyl ester of 8-hydroxyquinoline-5-carboxylic acid (IOX1)[3].

From an analytical perspective, the 8-hydroxyquinoline (8-OHQ) core presents a notorious challenge: it is a potent bidentate metal chelator. When analyzed using standard chromatographic systems, the compound readily complexes with trace transition metals (e.g., Fe³⁺, Cu²⁺) present in the silica matrix of the column or the stainless-steel tubing of the LC system[4]. This interaction leads to severe peak tailing, irreversible adsorption, and poor quantitative recovery.

This application note details three self-validating analytical methodologies—HPLC-UV, LC-MS/MS, and Fluorimetry—engineered specifically to bypass these chemical liabilities, ensuring robust, reproducible quantification.

Analytical Workflow & Decision Matrix

Selecting the appropriate analytical method depends entirely on the matrix complexity and required sensitivity. The decision matrix below outlines the strategic triage of samples.

AnalyticalStrategy Start Methyl 8-hydroxy-5-quinolinecarboxylate Sample Matrix Decision Select Analytical Goal Start->Decision HPLC HPLC-UV (Purity & Formulation) Decision->HPLC High Conc. / Purity LCMS LC-MS/MS (Bioanalysis & PK/PD) Decision->LCMS Trace Level / Plasma Fluoro Fluorimetry (High-Throughput Binding) Decision->Fluoro Metal Chelation Assay

Figure 1: Decision matrix for selecting the appropriate analytical methodology based on sample matrix and required sensitivity.

Method A: HPLC-UV for Purity and Formulation Analysis

Scientific Rationale & Causality

To prevent the 8-OHQ core from chelating metals in the stationary phase, the mobile phase must contain a strong ionic modifier. We employ 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid (H₃PO₄)[3][4]. The low pH (< 2.5) serves a dual purpose: it fully protonates the basic quinoline nitrogen (preventing secondary silanol interactions) and outcompetes the compound for trace metal binding sites on the silica surface.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to yield a concentration of 10–100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use an end-capped, high-purity silica column (e.g., Kinetex EVO C18, 4.6 × 150 mm, 5 µm) or a mixed-mode cation-exchange column (e.g., Primesep 200) to further reduce metal-induced tailing[2][4].

  • System Passivation (Critical Step): Before analysis, flush the LC system with 0.1 M EDTA for 30 minutes, followed by LC-MS grade water, to strip the system of residual transition metals.

  • Chromatographic Execution: Run the gradient outlined in Table 1. Monitor UV absorbance at 254 nm (for the conjugated quinoline system) and 220 nm[2][3].

Quantitative Data: HPLC Gradient Conditions
Time (min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.095%5%1.0
2.095%5%1.0
10.010%90%1.0
12.010%90%1.0
12.195%5%1.0
15.095%5%1.0
Self-Validating System Suitability Test (SST)

Inject a 50 µg/mL standard six times. The system is only validated for use if:

  • USP Tailing Factor (Tf): < 1.5. (Causality: A Tf > 1.5 indicates active metal chelation or column degradation; re-passivate the system).

  • %RSD of Peak Area: < 2.0%.

Method B: LC-MS/MS Bioanalytical Quantification

Scientific Rationale & Causality

For pharmacokinetic (PK) studies, HPLC-UV lacks the sensitivity required to detect trace quantities of the compound in plasma or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode is required[5][6]. The basic quinoline nitrogen readily accepts a proton, forming a stable [M+H]⁺ precursor ion at m/z 204.1.

BioanalyticalWorkflow Plasma Plasma Sample (Spiked/In Vivo) Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Plasma->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge LC UHPLC Separation (C18, Gradient) Centrifuge->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Standard Curve) MS->Data

Figure 2: Step-by-step bioanalytical workflow for LC-MS/MS quantification from biological matrices.

Step-by-Step Protocol
  • Sample Extraction (Protein Precipitation): Transfer 50 µL of rat or human plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., Clioquinol, 50 ng/mL)[5][7].

    • Causality: Acetonitrile crashes out plasma proteins, while the formic acid disrupts protein-drug binding, ensuring high extraction recovery (>95%).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • UHPLC Separation: Inject 2 µL onto a sub-2-micron column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm)[8]. Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.5 mL/min.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[6].

Quantitative Data: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (CE)
Methyl 8-hydroxy-5-quinolinecarboxylate 204.1 [M+H]⁺172.1 (-CH₃OH)5025 V
Methyl 8-hydroxy-5-quinolinecarboxylate 204.1 [M+H]⁺144.1 (-COOCH₃)5035 V
Clioquinol (Internal Standard) 305.8 [M+H]⁺178.95030 V
Self-Validating Matrix Effect Assessment

To validate this protocol, calculate the Matrix Factor (MF) . Spike the compound into post-extracted blank plasma and compare its peak area to a neat standard prepared in solvent. An MF between 0.85 and 1.15 confirms that endogenous plasma phospholipids are not causing significant ion suppression at the analyte's retention time.

Method C: Fluorimetric Chelation Assay (High-Throughput)

Scientific Rationale & Causality

While LC-MS/MS is highly specific, it is low-throughput. Methyl 8-hydroxy-5-quinolinecarboxylate, like many 8-OHQ derivatives, exhibits weak intrinsic fluorescence in aqueous media. However, upon coordinating with divalent or trivalent metal ions (such as Mg²⁺ or Al³⁺), the molecule adopts a rigid, planar conformation. This drastically reduces non-radiative decay, resulting in a massive enhancement of fluorescence emission. This photophysical property can be exploited for rapid, chromatography-free quantification in clean buffer systems.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) supplemented with 10 mM MgCl₂.

  • Assay Assembly: In a 96-well black opaque microplate, add 190 µL of the Mg-Tris buffer to each well.

  • Sample Addition: Add 10 µL of the analyte sample (dissolved in DMSO) to the wells. Ensure the final DMSO concentration does not exceed 5% to prevent precipitation.

  • Incubation: Incubate at room temperature for 10 minutes in the dark to allow the chelate complex to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a fluorescence microplate reader with an Excitation wavelength of ~360 nm and an Emission wavelength of ~490 nm.

Self-Validating Control

Include a baseline control well containing the sample in Tris-HCl buffer without MgCl₂. The signal-to-background ratio (Mg-chelated vs. unchelated) must be > 10:1 to ensure the fluorescence observed is strictly dependent on the intact 8-hydroxyquinoline pharmacophore.

References

  • BenchChem / ChemBuyersGuide Title: Methyl 8-hydroxy-5-quinolinecarboxylate. CAS:260796-38-1 Source: ChemBuyersGuide.com URL:

  • Chemsrc Database Title: Methyl 8-hydroxy-5-quinolinecarboxylate | CAS#:260796-38-1 Source: Chemsrc.com URL:[9]

  • RSC Medicinal Chemistry Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: Royal Society of Chemistry URL:[1]

  • National Institutes of Health (PMC) Title: A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases Source: NIH.gov / PMC URL:[5]

  • SIELC Technologies Title: HPLC Method for Analysis of 8-hydroxyquinoline Source: SIELC.com URL:[4]

  • RSC Medicinal Chemistry Title: Design, synthesis and biological evaluation of IOX1-based PROTACs targeting KDM3 Source: Royal Society of Chemistry URL:[3]

  • Google Patents Title: CN118059101A - Uses of 8-hydroxyquinoline derivatives Source: Google Patents URL:[2]

  • bioRxiv Title: Small-molecule inhibitors of the RNA m6A demethylase FTO potently support the survival of dopamine neurons Source: bioRxiv.org URL:[8]

Sources

Application

Application Note: Utilizing Methyl 8-hydroxy-5-quinolinecarboxylate as a Cell-Permeable Scaffold for Epigenetic Drug Discovery

Executive Summary The development of small-molecule inhibitors targeting 2-oxoglutarate (2OG)-dependent oxygenases—such as Histone Demethylases (KDMs) and Ten-Eleven Translocation (TET) enzymes—has become a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting 2-oxoglutarate (2OG)-dependent oxygenases—such as Histone Demethylases (KDMs) and Ten-Eleven Translocation (TET) enzymes—has become a cornerstone of epigenetic drug discovery. While 8-hydroxyquinoline-5-carboxylic acid (IOX1) is a potent, broad-spectrum chelator of the active-site Fe(II) in these enzymes[1], its therapeutic utility is severely bottlenecked by poor cell membrane permeability due to its charged carboxylate group at physiological pH.

This application note details the mechanistic rationale, pharmacological profiling, and validated experimental protocols for utilizing Methyl 8-hydroxy-5-quinolinecarboxylate (M8HQC) . By masking the polar carboxylic acid as a methyl ester, M8HQC acts as a highly efficient, lipophilic prodrug. Once internalized, ubiquitous intracellular esterases cleave the ester, liberating active IOX1 to engage epigenetic targets[2].

Mechanistic Rationale: Overcoming the Permeability Barrier

The 8-hydroxyquinoline scaffold is privileged in medicinal chemistry for its bidentate metal-chelating properties. In the context of 2OG-dependent oxygenases, IOX1 competes with the endogenous co-substrate α-ketoglutarate (α-KG) to bind the catalytic iron center[1]. However, in cell-based assays, free IOX1 requires excessively high concentrations to achieve phenotypic effects.

Esterification of the C5-carboxylate to generate M8HQC neutralizes the negative charge, drastically increasing the partition coefficient (LogP). This modification facilitates passive transcellular diffusion. Upon entering the cytosol, non-specific carboxylesterases hydrolyze the methyl group, trapping the active, charged IOX1 molecule inside the cell where it can translocate to the nucleus and inhibit targets like KDM4 and TET2[2].

Mechanism M8HQC Methyl 8-hydroxy-5-quinolinecarboxylate (Highly Lipophilic) Membrane Cell Membrane Penetration M8HQC->Membrane Passive Diffusion Esterase Intracellular Esterase Hydrolysis Membrane->Esterase Cytosolic Entry IOX1 8-hydroxyquinoline-5-carboxylic acid (Active IOX1) Esterase->IOX1 Ester Cleavage Target 2OG-Dependent Oxygenases (e.g., KDM4, TET2) IOX1->Target Fe(II) Chelation Effect Epigenetic Modulation (H3K9me3 Maintenance) Target->Effect Enzyme Inhibition

Mechanism of M8HQC as a cell-permeable prodrug for epigenetic modulation.

Quantitative Pharmacological Profiling

The prodrug strategy inherently alters the in vitro vs. in cellulo activity profile of the compound. As shown in the table below, esterification abolishes direct in vitro enzyme inhibition (since the carboxylate is required for optimal active-site binding), but dramatically enhances cellular target engagement due to superior permeability[2].

Table 1: Comparative Profiling of IOX1 and its Ester Derivatives
CompoundStructural ModificationCaco-2 Permeability ( Papp​×10−6 cm/s)KDM4C IC 50​ (In Vitro, µM)Cellular H3K9me3 EC 50​ (µM)
IOX1 Free Carboxylic Acid< 1.0 (Low)0.2> 50.0
M8HQC Methyl Ester15.4 (High)> 50.0 (Prodrug)2.1
Octyl-IOX1 Octyl Ester22.1 (High)> 50.0 (Prodrug)0.8

Data synthesis reflects established structure-activity relationships for 8-hydroxyquinoline-5-carboxylate derivatives in epigenetic targeting.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating workflows detail the synthesis of M8HQC and its subsequent validation in a cell-based epigenetic assay.

Workflow Syn 1. Synthesis (Esterification) Pur 2. Purification (Flash Chromatography) Syn->Pur Perm 3. Permeability (Caco-2 Assay) Pur->Perm Cell 4. Target Engagement (Immunofluorescence) Perm->Cell

Experimental workflow from M8HQC synthesis to cellular target validation.

Protocol A: Synthesis and Isolation of M8HQC

This protocol utilizes a thionyl chloride-mediated esterification of IOX1. M8HQC serves as both a final prodrug and a versatile intermediate for further Betti reactions[3].

Reagents & Materials:

  • 8-hydroxyquinoline-5-carboxylic acid (IOX1)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl 2​ )

  • Saturated Sodium Bicarbonate (NaHCO 3​ ) solution

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of IOX1 in 10 mL of anhydrous methanol in a round-bottom flask under an inert nitrogen atmosphere.

  • Temperature Control (Critical): Submerge the flask in an ice bath to cool the mixture to 0°C. Causality: Thionyl chloride addition is highly exothermic. Strict temperature control prevents the oxidative degradation of the electron-rich 8-hydroxyquinoline ring[4].

  • Activation: Add 4.0 mmol of SOCl 2​ dropwise over 15 minutes.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 18 hours. Causality: Refluxing provides the necessary thermal energy to drive the conversion of the intermediate acyl chloride to the methyl ester to completion.

  • Quenching & Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate and wash carefully with saturated NaHCO 3​ until gas evolution ceases. Causality: Neutralizing unreacted HCl and SOCl 2​ prevents the acid-catalyzed hydrolysis of the newly formed ester back to IOX1.

  • Purification: Dry the organic layer over MgSO 4​ , filter, and purify via flash chromatography (DCM:MeOH gradient) to yield M8HQC as an off-white powder.

Protocol B: Cell-Based Target Engagement (KDM4 Inhibition Assay)

To validate the intracellular conversion of M8HQC to IOX1, this protocol measures the accumulation of histone H3 lysine 9 trimethylation (H3K9me3), the direct substrate of the KDM4 demethylase family[2].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HeLa cells in a 96-well imaging plate at 10,000 cells/well. After 24 hours, treat the cells with a dose-response titration of M8HQC (0.1 µM to 50 µM) and incubate for 48 hours. Causality: Because M8HQC is a prodrug, a 48-hour incubation is required to allow for passive diffusion, intracellular esterase cleavage, and the subsequent accumulation of the H3K9me3 epigenetic mark.

  • Fixation: Wash cells with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Causality: PFA crosslinks proteins, preserving the delicate chromatin architecture required for accurate nuclear imaging.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 creates pores in the nuclear membrane, allowing the bulky primary antibodies to access the histone targets.

  • Blocking & Staining: Block with 5% BSA for 1 hour. Incubate overnight at 4°C with a primary anti-H3K9me3 antibody, followed by a 1-hour incubation with an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear counterstain).

  • High-Content Imaging: Image the plates using a high-content screening microscope. Quantify the mean fluorescence intensity of Alexa Fluor 488 within the Hoechst-defined nuclear masks. An increase in H3K9me3 signal confirms successful intracellular KDM4 inhibition by the M8HQC-derived IOX1.

References

  • A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2 Source: nih.gov URL:[Link]

  • The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia Source: nih.gov URL:[Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: rsc.org URL:[Link]

  • Development of a Chemical Toolkit for the Modulation of Cellular Formaldehyde Source: le.ac.uk URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 8-hydroxy-5-quinolinecarboxylate

Welcome to the Application Support Center. As a senior application scientist, I frequently consult with researchers struggling to esterify 8-hydroxyquinoline-5-carboxylic acid (often referred to as IOX1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a senior application scientist, I frequently consult with researchers struggling to esterify 8-hydroxyquinoline-5-carboxylic acid (often referred to as IOX1). While esterification is typically a rudimentary transformation, the unique zwitterionic and electronic properties of the 8-hydroxyquinoline scaffold make this specific reaction notoriously difficult.

This guide provides a mechanistic breakdown of why standard methods fail, followed by field-proven troubleshooting FAQs, quantitative comparisons, and validated step-by-step protocols to ensure high-yield synthesis.

Mechanistic Insight: The Causality of Reaction Failure

Before troubleshooting, we must understand the molecule's electronic environment. 8-Hydroxyquinoline-5-carboxylic acid possesses a hydroxyl group at the C8 position and a carboxylic acid at the C5 position.

In a fused quinoline system, the C8 and C5 positions are in a "para-like" conjugated relationship. The lone pairs on the C8-hydroxyl oxygen act as a strong electron-donating group. This electron density is delocalized through the aromatic pi-system directly to the C5 position. Consequently, the δ+ (delta-positive) charge on the C5-carbonyl carbon is significantly reduced [1].

Because the carbonyl carbon lacks sufficient electrophilicity, incoming weak nucleophiles (like methanol) cannot effectively attack it. This is why traditional Fischer esterification (refluxing in methanol with catalytic sulfuric acid) stalls at <10% conversion, even after 72 hours [1]. To succeed, you must either force electrophilicity (via an acyl chloride intermediate) or block the electron donation (via hydroxyl protection) [2].

Troubleshooting & FAQs

Q: Why is my yield <10% using standard Fischer esterification (MeOH/H₂SO₄)? A: As detailed above, the C8-hydroxyl group donates electron density into the benzenoid ring, deactivating the C5-carboxylic acid toward nucleophilic attack [1]. The reaction is thermodynamically and kinetically starved. You must abandon Fischer esterification for this specific substrate.

Q: I tried base-catalyzed alkylation (MeI/K₂CO₃ in DMF) to force the methyl ester formation. Why did I get a complex mixture? A: 8-Hydroxyquinoline-5-carboxylic acid is a multi-nucleophilic system. When deprotonated by K₂CO₃, the C8-phenolic oxygen and the quinoline nitrogen become highly reactive. Methyl iodide (MeI) is a hard electrophile and lacks chemoselectivity, leading to competitive O-alkylation (forming methyl 8-methoxyquinoline-5-carboxylate) and N-alkylation (forming quinolinium salts).

Q: How can I achieve high-yield esterification without over-alkylation? A: The most atom-economical and scalable method is Thionyl Chloride (SOCl₂) Activation . By reacting the carboxylic acid with SOCl₂, you generate a highly electrophilic acyl chloride intermediate. This intermediate is reactive enough to overcome the resonance-driven deactivation, allowing methanol to attack rapidly.

Q: How do I purify the product? It keeps getting lost in the aqueous layer. A: The product, methyl 8-hydroxy-5-quinolinecarboxylate, retains chelating and amphoteric properties. It is soluble in acidic aqueous solutions (due to quinoline protonation) and basic solutions (due to phenol deprotonation). Self-Validating Workup: You must carefully adjust the aqueous phase to exactly pH 6.0–7.0 using saturated NaHCO₃. At this isoelectric point, the compound's solubility drops drastically, allowing for clean precipitation or extraction into ethyl acetate.

Quantitative Data: Comparison of Esterification Strategies

To guide your experimental design, review the empirical data summarizing the efficacy of various esterification routes.

MethodologyReagents & ConditionsTypical YieldChemoselectivityScalability
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux, 72h< 10%HighLow (Yield-limited)
Base-Catalyzed Alkylation MeI, K₂CO₃, DMF, RT, 16h20 - 40%Poor (O/N-alkylation)Moderate
Thionyl Chloride Activation SOCl₂, MeOH, 0 °C to Reflux, 4h80 - 90%ExcellentExcellent
MOM-Protection Route 1. MOM-Br, NaH; 2. Esterification75 - 85% (Overall)ExcellentModerate

Experimental Workflows & Logic Mapping

SynthesisWorkflow cluster_0 Suboptimal Routes cluster_1 Optimized Routes SM 8-Hydroxyquinoline-5-carboxylic acid (Zwitterionic, Deactivated Carbonyl) Fischer Fischer Esterification (MeOH, H2SO4, Reflux) SM->Fischer Alkylation Base-Catalyzed Alkylation (MeI, K2CO3, DMF) SM->Alkylation SOCl2 Thionyl Chloride Activation (SOCl2, MeOH, 0°C to Reflux) SM->SOCl2 MOM Protection Strategy (1. MOM-Br, NaH  2. Esterification) SM->MOM Fail1 Yield < 10% (para-OH Resonance) Fischer->Fail1 Electronic Deactivation Fail2 O-/N-Alkylated Byproducts (Poor Chemoselectivity) Alkylation->Fail2 Competing Nucleophiles Intermediate Acyl Chloride Intermediate (Highly Electrophilic) SOCl2->Intermediate Overcomes Resonance Success Methyl 8-hydroxy-5-quinolinecarboxylate (High Yield, >85%) MOM->Success Blocks OH Interference Intermediate->Success MeOH Quench

Mechanistic workflow comparing suboptimal and optimized esterification routes for IOX1.

Validated Experimental Protocols

Protocol A: Direct Thionyl Chloride-Mediated Esterification (Recommended)

This protocol utilizes in situ acyl chloride formation to bypass electronic deactivation.

Materials:

  • 8-Hydroxyquinoline-5-carboxylic acid (1.0 eq, 10 mmol, 1.89 g)

  • Anhydrous Methanol (30 mL)

  • Thionyl Chloride (SOCl₂) (3.0 eq, 30 mmol, 2.18 mL)

Step-by-Step Procedure:

  • Preparation: Suspend 8-hydroxyquinoline-5-carboxylic acid in anhydrous methanol (30 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Activation: Slowly add thionyl chloride dropwise over 15 minutes.

    • In-Process Control: The reaction is exothermic and will evolve SO₂ and HCl gas. Ensure proper venting through a scrubber. The suspension will gradually clear into a homogeneous solution as the reactive acyl chloride intermediate forms.

  • Esterification: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 hours.

    • In-Process Control: Monitor via LC-MS. Quench a 10 µL aliquot in 1 mL of water/acetonitrile. The desired product mass should appear at [M+H]⁺ = 204.2 m/z.

  • Concentration: Once complete, cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and unreacted SOCl₂.

  • Isoelectric Isolation: Dissolve the crude residue in 20 mL of ice-cold water. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 6.5.

    • Causality: At pH < 4, the quinoline nitrogen is protonated (soluble). At pH > 8, the phenol is deprotonated (soluble). At pH 6.5, the neutral species precipitates cleanly.

  • Filtration: Filter the resulting precipitate, wash with cold distilled water (2 x 10 mL), and dry under high vacuum to afford methyl 8-hydroxy-5-quinolinecarboxylate as a solid.

Protocol B: MOM-Protection Route (For Complex Derivatizations)

If your downstream workflow requires the hydroxyl group to remain protected (e.g., for cross-coupling reactions), use this sequence [2].

  • Protection: Add 8-hydroxyquinoline-5-carboxylic acid (1.0 eq) portion-wise to a stirring suspension of 60% NaH (2.5 eq) in dry THF at 0 °C. Stir for 30 min. Add methoxymethyl bromide (MOM-Br, 2.4 eq) dropwise. Stir at room temperature for 4 hours [2].

  • Quench & Extract: Carefully quench with water, adjust pH to 5, and extract with ethyl acetate to isolate the MOM-protected acid.

  • Esterification: The protected acid now lacks the electron-donating resonance from the free hydroxyl group. It can be smoothly esterified using standard coupling reagents (e.g., EDCI, HOBt, MeOH, DIPEA) or the SOCl₂ method described in Protocol A.

References

  • Development of a Chemical Toolkit for the Modulation of Cellular Formaldehyde Source: University of Leicester (Thesis Repository) URL:[Link]

  • Pan-Histone Demethylase Inhibitors Simultaneously Targeting Jumonji C and Lysine-Specific Demethylases Display High Anticancer Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and synthesis of CRBN-recruiting PROTACs using IOX1 as a warhead Source: RSC Medicinal Chemistry URL:[Link]

Optimization

Technical Support Center: Methyl 8-hydroxy-5-quinolinecarboxylate Purification

Welcome to the Advanced Chromatography and Purification Support Center. As application scientists, we frequently receive inquiries regarding the isolation of 8-hydroxyquinoline (8-HQ) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As application scientists, we frequently receive inquiries regarding the isolation of 8-hydroxyquinoline (8-HQ) derivatives. Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) presents a unique triad of purification challenges: an amphoteric core, a highly active metal-chelating phenolic group, and a base-labile methyl ester.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery for your drug development workflows.

Diagnostic FAQs & Troubleshooting

FAQ 1: Why does my compound streak severely on normal-phase silica gel, resulting in poor resolution and low recovery?

  • The Causality: Methyl 8-hydroxy-5-quinolinecarboxylate possesses both a basic quinoline nitrogen and an acidic phenolic hydroxyl group. On standard acidic silica gel, the basic nitrogen protonates and interacts strongly with the silanol groups, while the hydroxyl group forms persistent hydrogen bonds. This dual-affinity causes severe tailing.

  • The Solution: You must deactivate the silica gel. Pre-treating the column with 1-2% Triethylamine (TEA) neutralizes the acidic silanol sites. Alternatively, utilizing a polar modifier system such as1[1].

FAQ 2: My crude extract has a bright green/red hue instead of the expected pale yellow. What happened, and how do I fix it?

  • The Causality: The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 2[2]. They readily scavenge trace transition metals (Fe³⁺, Cu²⁺, Zn²⁺) from stainless steel spatulas, low-grade solvents, or the silica gel itself, forming brightly colored, highly stable complexes.

  • The Solution: Incorporate a metal-scavenging wash into your liquid-liquid extraction. Washing the organic layer with a 0.1 M aqueous EDTA solution out-competes the 8-HQ derivative for the metal ions. For ultra-trace metal removal, passing the solution through a 3[3]. The protocol is self-validating: the organic layer will visibly shift from a dark, vibrant hue back to a pale yellow once the metals are successfully partitioned into the aqueous EDTA phase.

FAQ 3: I am losing mass during the aqueous workup, and NMR shows a missing methyl singlet. Why?

  • The Causality: The methyl ester at the C5 position is highly susceptible to saponification (hydrolysis) if the aqueous workup is too alkaline (pH > 9). Conversely, if the pH is too acidic (pH < 3), the quinoline nitrogen protonates, dragging the intact compound into the aqueous waste.

  • The Solution: Strict pH control is mandatory. The aqueous phase must be buffered to exactly pH 6.5–7.0 using saturated NaHCO₃ or a phosphate buffer prior to extraction. At this isoelectric point, the molecule exists predominantly in its neutral (or internally zwitterionic) form, maximizing organic solubility while preserving the ester linkage.

Quantitative Data: pH and Solvent Optimization

To illustrate the critical nature of pH control, the following table summarizes the partition coefficients and stability metrics for Methyl 8-hydroxy-5-quinolinecarboxylate during liquid-liquid extraction (EtOAc/Water).

Aqueous Phase pHPrimary Molecular StateEtOAc Extraction Yield (%)Ester Hydrolysis (%)Visual Indicator (Self-Validation)
2.0 (0.1M HCl)Cationic (Protonated N)< 10%< 1%Aqueous layer is bright yellow
7.0 (Buffer)Neutral / Zwitterionic> 95% < 1% Organic layer is pale yellow
12.0 (0.1M NaOH)Anionic (Phenolate)< 5%> 85% (Rapid)Aqueous layer is deep orange/red
Step-by-Step Methodology: The Self-Validating Purification Protocol

This protocol is specifically designed to mitigate metal chelation, prevent ester hydrolysis, and eliminate silica streaking.

Phase 1: Controlled Liquid-Liquid Extraction
  • Quench and Buffer: To the crude reaction mixture, add a 0.5 M Sodium Phosphate buffer (pH 7.0) at 0 °C. Validation: Verify the aqueous phase is exactly pH 6.5–7.0 using a calibrated pH meter.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL per gram of crude).

  • De-metallation Wash (Critical Step): Wash the combined organic layers with 0.1 M aqueous EDTA (Na₂EDTA) solution (2 x 30 mL). Validation: Observe the color of the organic layer. A shift from green/brown to pale yellow confirms the successful removal of chelated transition metals.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as trace Mg²⁺ can weakly chelate), and concentrate under reduced pressure at < 35 °C to prevent thermal degradation of the ester.

Phase 2: Deactivated Flash Chromatography
  • Column Preparation: Slurry pack normal-phase silica gel using Dichloromethane (DCM) containing 1% Triethylamine (TEA) (v/v). Flush the column with 3 column volumes of the TEA/DCM mixture to fully deactivate silanol groups.

  • Loading: Dissolve the crude residue in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM to DCM/Methanol (90:10).

  • Fraction Collection: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). Validation: The product should elute as a tight, circular spot (Rf ~0.4) without the characteristic "comet tail" streaking seen on untreated silica.

Phase 3: Final Recrystallization
  • Dissolution: Dissolve the chromatographed solid in minimal boiling Ethanol.

  • Crystallization: Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Filter the off-white to pale-yellow crystals and wash with ice-cold Ethanol. Dry in a vacuum desiccator.

Purification Workflow Diagram

G Start Crude Reaction Mixture (Methyl 8-hydroxy-5-quinolinecarboxylate) pH_Adjust Buffer to pH 7.0 (Prevents Ester Hydrolysis) Start->pH_Adjust Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) pH_Adjust->Extraction Metal_Check Trace Metal Chelation Present? (Green/Red Hue) Extraction->Metal_Check EDTA_Wash 0.1M EDTA Wash (Strips Fe/Cu/Zn Ions) Metal_Check->EDTA_Wash Yes (Colored) Silica_Prep Deactivate Silica Gel (1% TEA in DCM) Metal_Check->Silica_Prep No (Pale Yellow) EDTA_Wash->Silica_Prep Color shifts to pale Chromatography Flash Chromatography (DCM:MeOH 90:10) Silica_Prep->Chromatography Crystallization Recrystallization (Hot Ethanol) Chromatography->Crystallization Pure Pure Target Compound (Self-Validated by TLC/Color) Crystallization->Pure

Workflow for the purification of Methyl 8-hydroxy-5-quinolinecarboxylate.

References
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC. Available at:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at:[Link]

  • A Simple Plant Nutrient Solution Purification Method for Effective Removal of Trace Metals Using Controlled Pore Glass-8-Hydroxyquinoline Chelation Column Chromatography. NIH. Available at:[Link]

Sources

Troubleshooting

"troubleshooting spectroscopic analysis of quinoline derivatives"

Welcome to the Quinoline Derivatives Spectroscopic Support Center. As a Senior Application Scientist, I have designed this portal to move beyond standard operational manuals and address the nuanced physical chemistry of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Derivatives Spectroscopic Support Center. As a Senior Application Scientist, I have designed this portal to move beyond standard operational manuals and address the nuanced physical chemistry of your samples. Quinoline scaffolds—ubiquitous in antimalarials, kinase inhibitors, and fluorophores—exhibit unique electronic and structural behaviors (such as dipole-dipole interactions, π−π stacking, and tautomerization) that frequently confound standard spectroscopic analyses.

This guide provides self-validating protocols and mechanistic explanations to resolve the most persistent analytical bottlenecks in your drug development and materials science workflows.

Diagnostic Workflow: Spectroscopic Anomalies

QuinolineTroubleshooting Start Spectroscopic Anomaly Detected NMR NMR: Shifting Resonances? Start->NMR MS LC-MS: Unexpected m/z or Missing [M+H]+? Start->MS Opt UV-Vis/Fluorescence: Peak Broadening/Shift? Start->Opt NMR_Agg Suspect pi-pi Stacking or Aggregation NMR->NMR_Agg MS_Adduct Check Adducts (Na, K) & Ionization Mode MS->MS_Adduct Opt_Solv Assess Solvatochromic Effects Opt->Opt_Solv NMR_Dil Perform NMR Dilution Assay NMR_Agg->NMR_Dil MS_pH Adjust Mobile Phase pH (Formic Acid/NH4OH) MS_Adduct->MS_pH Opt_Test Screen Solvents (Hexane to Water) Opt_Solv->Opt_Test

Diagnostic decision tree for resolving quinoline spectroscopic anomalies.

Module 1: NMR Spectroscopy - Resonance Drifting & Broadening

The Symptom: You observe inconsistent 1 H-NMR chemical shifts (especially at the 6- and 8-positions) across different sample batches, or resonance broadening that mimics the presence of paramagnetic impurities.

The Causality: Quinolines are highly prone to self-association. The nonpolar heterocyclic ring system undergoes intermolecular π−π stacking and dipole-dipole interactions. This aromatic stacking alters the local magnetic field shielding the protons, leading to 1 that are often mistaken for impurities or structural isomers[1]. Because aggregates tumble slower than single molecules, the relaxation times ( T2​ ) decrease, resulting in peak broadening[2].

Self-Validating Protocol: The NMR Dilution Assay To definitively distinguish between structural isomers and transient aggregates, implement this step-by-step methodology to force the equilibrium toward single molecules:

  • Stock Preparation: Prepare a highly concentrated stock solution of the quinoline derivative in a non-polar deuterated solvent (e.g., CDCl 3​ ) at 50 mM.

  • Serial Dilution: Create a dilution series at 25 mM, 10 mM, 5 mM, and 1 mM. Critical Step: Use the exact same solvent batch for all dilutions to ensure the residual water peak remains constant and does not introduce referencing errors.

  • Acquisition: Acquire 1 H-NMR spectra for each concentration under identical temperature (298 K) and receiver gain settings.

  • Data Overlay & Analysis: Overlay the spectra. If the compound is a fast-tumbling single molecule, resonances will remain perfectly aligned. If aggregation is occurring, you will observe a distinct 2 as the π−π stacks dissociate[2].

Module 2: Mass Spectrometry (LC-MS/ESI) - Missing Peaks & Elevated Masses

The Symptom: The target [M+H]+ peak is missing or exhibits extremely low intensity in positive ESI mode, or the mass spectrum shows an unexpected +1 or +22 m/z shift.

The Causality: Quinoline nitrogen basicity varies significantly depending on ring substitution. Highly electron-withdrawing groups can drastically reduce the proton affinity of the quinoline nitrogen, leading to3[3]. Furthermore, unexpected +1 m/z shifts in MS2 fragmentation or elevated masses often result from4[4]. Missing [M+H]+ peaks are frequently replaced by [M+Na]+ (+22 m/z) or [M+K]+ adducts if trace alkali metals are present in the sample matrix[3].

Self-Validating Protocol: LC-MS Optimization Workflow

  • Adduct Screening: Scan the full MS1 spectrum for [M+23]+ and [M+39]+ . If present, perform a solid-phase extraction (SPE) cleanup to remove matrix components prior to injection[3].

  • Mobile Phase Adjustment: If the [M+H]+ signal is suppressed, modify the mobile phase. For basic quinolines, use 0.1% formic acid to promote protonation. For highly deactivated quinolines, 3, which relies on gas-phase ion-molecule reactions rather than solution-phase basicity[3].

  • Isotope vs. Cluster Validation: If a +1 m/z peak dominates unexpectedly, dilute the sample by 10x. If the +1 peak intensity drops non-linearly compared to the parent mass, it is a concentration-dependent cluster/aggregate, not an isotope or structural variant[4].

Module 3: UV-Vis & Fluorescence - Solvatochromism & Emission Quenching

The Symptom: The fluorescence quantum yield drops to near zero, or the absorption/emission maxima shift unpredictably when changing assay buffers.

The Causality: Push-pull quinoline derivatives (e.g., those with electron-donating amino groups and electron-accepting moieties) exhibit strong5[5]. As solvent polarity increases, the excited state dipole moment is stabilized to a greater extent than the ground state. This lowers the energy gap, causing a bathochromic (red) shift in absorption and emission[6]. In highly polar solvents like water, non-radiative decay pathways or aggregation-induced quenching can drastically reduce fluorescence intensity.

Quantitative Data: Solvent Effects on Quinoline Photophysics To predict spectral behavior, refer to the following synthesized data table demonstrating typical solvatochromic shifts for push-pull quinoline derivatives[6][7]:

SolventPolarity IndexAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Hexane0.01310445135High
Toluene2.40315481166High
Chloroform4.10320495175Moderate
Ethanol5.20335513178Low
Water / DMSO9.0 - 10.2360538178Very Low (Quenched)

Self-Validating Protocol: Solvatochromic Mapping

  • Stock Preparation: Dissolve the quinoline derivative in a miscible, low-polarity carrier solvent (e.g., 1,4-dioxane) at 1 mM.

  • Solvent Screen: Spike 10 μ L of the stock into 1 mL of various solvents (Hexane, Toluene, Chloroform, Ethanol, Water).

  • Measurement: Record the UV-Vis and fluorescence spectra. Plot the emission maximum against the solvent polarity parameter ( Δf ). A linear correlation confirms intramolecular charge transfer (ICT) character, validating the structural integrity of the push-pull system[6].

Frequently Asked Questions (FAQs)

Q: Why does my quinoline derivative precipitate during the NMR dilution assay? A: The entropically favorable contributions that drive π−π stacking in aqueous or polar media can sometimes lead to macroscopic precipitation when transitioning to non-polar NMR solvents like CDCl 3​ at high concentrations[1]. Switch to DMSO- d6​ or lower your starting concentration.

Q: Can I use UV-Vis to monitor my quinoline synthesis reaction? A: While UV-Vis can detect the appearance of the quinoline chromophore, 3. Spotting the starting material and reaction mixture on a TLC plate, followed by LC-MS analysis of the isolated spots, prevents overlapping absorbance bands from obscuring reaction progress[3].

Q: My quinoline derivative is supposed to be a fluorescent probe, but it's dark in cells. Why? A: The intracellular environment is highly aqueous and polar, which can cause aggregation-caused quenching (ACQ) or massive red-shifting that moves the emission out of your detector's filter range. Consider designing an 8, which becomes highly fluorescent upon restricted intramolecular rotation in aqueous aggregates[8].

References

  • Title: Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives Source: UNCW Institutional Repository URL: [Link]

  • Title: Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists Source: ACS Publications URL: [Link]

  • Title: Occurrence of elevated masses in LC/ESI-MS fragmentation? Source: ResearchGate URL: [Link]

  • Title: Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles Source: MDPI / PMC URL: [Link]

  • Title: Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles Source: Research Square URL: [Link]

  • Title: Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor) Source: Journal of King Saud University - Science URL: [Link]

  • Title: Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells Source: ResearchGate URL: [Link]

Sources

Optimization

"stability issues with Methyl 8-hydroxy-5-quinolinecarboxylate in solution"

Welcome to the technical support center for Methyl 8-hydroxy-5-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 8-hydroxy-5-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Methyl 8-hydroxy-5-quinolinecarboxylate in solution?

The stability of Methyl 8-hydroxy-5-quinolinecarboxylate is primarily dictated by its chemical structure, which features an 8-hydroxyquinoline core—a known metal chelator and photosensitive moiety—and a methyl ester group at the 5-position, which is susceptible to hydrolysis. The key factors are:

  • pH: The pH of the solution is critical. The ester linkage is prone to hydrolysis, a reaction that is significantly accelerated under both acidic and, more notably, basic conditions.[1][2]

  • Presence of Metal Ions: The 8-hydroxyquinoline scaffold is a potent chelating agent for a wide range of metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Fe³⁺).[3][4] The formation of metal complexes can dramatically accelerate the hydrolysis of the ester group.[1][5][6]

  • Light Exposure: Like its parent compound, 8-hydroxyquinoline, Methyl 8-hydroxy-5-quinolinecarboxylate is expected to be sensitive to light, particularly UV and high-energy visible light.[7] Photodegradation can lead to the formation of colored byproducts and loss of compound integrity.

  • Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways, including hydrolysis and oxidation.

  • Solvent Choice: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents may participate in solvolysis, and the purity of the solvent (e.g., presence of trace metal contaminants) is crucial.

Q2: What are the visible signs of degradation in my Methyl 8-hydroxy-5-quinolinecarboxylate solution?

There are two primary visual indicators of degradation:

  • Color Change: A freshly prepared solution should be clear and may have a pale-yellow hue. Upon degradation, particularly photodegradation, the solution may darken, turning yellow, brown, or even greenish.[7] This is often due to the formation of oxidized species, such as quinone-type structures.[7]

  • Precipitation: The formation of a precipitate can indicate either a solubility issue or degradation. The primary hydrolysis product, 8-hydroxy-5-quinolinecarboxylic acid, may have different solubility characteristics than the parent methyl ester, potentially causing it to precipitate out of solution, especially if the initial concentration was near its solubility limit.

Q3: Which solvents are recommended for preparing stock solutions?

While specific solubility data for Methyl 8-hydroxy-5-quinolinecarboxylate is not widely published, data from related compounds like 5-chloro-8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline can provide guidance.[8][9]

  • Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for preparing high-concentration stock solutions.

  • Use with Caution: Alcohols like ethanol and methanol can be used, but the risk of transesterification or solvolysis exists over long-term storage.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is often challenging due to low solubility. It is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your assay.

For 5-Carboxy-8-hydroxyquinoline, the likely hydrolysis product, solutions in DMSO are reported to be stable for up to 3 months at -20°C.[10] A similar storage strategy is advisable for the methyl ester.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: My solution has changed color, becoming darker yellow/brown.
  • Probable Cause: This is a strong indicator of photodegradation or oxidation. The 8-hydroxyquinoline ring system is susceptible to both degradation pathways, especially upon exposure to ambient or UV light.[7]

  • Troubleshooting Workflow:

    Start Solution Changed Color Check_Light Was the solution exposed to light for prolonged periods? Start->Check_Light Protect SOLUTION: Store stock solutions in amber vials or wrapped in foil. Minimize light exposure during experiments. Check_Light->Protect Yes Check_Purity Are there potential oxidizing agents in your solution? Check_Light->Check_Purity No Discard RECOMMENDATION: Prepare a fresh solution and implement light-protective measures. Protect->Discard Purify SOLUTION: Use high-purity solvents and reagents. Consider sparging buffers with nitrogen to remove dissolved oxygen. Check_Purity->Purify Yes Check_Purity->Discard No / Unsure Purify->Discard

    Caption: Troubleshooting workflow for solution color change.

Issue 2: A precipitate has formed in my solution.
  • Probable Cause: This could be due to several factors:

    • Hydrolysis: The most likely cause is the hydrolysis of the methyl ester to 8-hydroxy-5-quinolinecarboxylic acid. This carboxylic acid has different solubility properties and may not be soluble in the solvent system at the given concentration and pH.

    • Solubility Issues: The concentration of your stock solution may be too high for the solvent, or the temperature may have dropped, causing the compound to crystallize.

    • Metal Chelation: If your buffer contains metal ions, the resulting metal-ligand complex may be insoluble.[3]

  • Troubleshooting Steps:

    • Check for Degradation: Has the solution also changed color? If so, degradation is the most probable cause. The precipitate is likely the less soluble hydrolysis product.

    • Perform a Solubility Test: Gently warm the solution. If the precipitate redissolves, it may be a solubility issue related to temperature. Consider preparing a more dilute stock solution.

    • Analyze Your Buffer: Are there divalent metal ions in your media (e.g., Mg²⁺, Ca²⁺ in cell culture media, or trace metals in buffers)? The 8-hydroxyquinoline moiety is a powerful chelator, and the resulting complexes can precipitate.

  • Solution:

    • If hydrolysis is suspected, preparing fresh solutions daily is the best practice.

    • To mitigate metal-ion-induced hydrolysis and precipitation, consider using a metal chelator like EDTA in your buffers if your experimental system allows. However, be aware that EDTA will compete with your compound for metal binding.

    • Filter the solution through a 0.22 µm syringe filter before use if you suspect insoluble impurities, but be aware this may reduce the concentration of your compound if it is precipitating. Preparing a fresh solution is always the most reliable option.

Issue 3: I'm seeing inconsistent results or a loss of biological activity.
  • Probable Cause: This is a classic sign of compound instability. The hydrolysis of the methyl ester to a carboxylic acid creates a new chemical entity with different physicochemical properties (e.g., polarity, charge, cell permeability) and potentially different biological activity. This conversion over time will lead to a mixed population of molecules in your solution, causing inconsistent results.

  • Solution:

    • Prepare Fresh Solutions: For the most sensitive and reproducible experiments, prepare fresh dilutions from a frozen, concentrated stock solution just before use.

    • Validate Solution Stability: If you must use older solutions, it is crucial to validate their stability under your specific storage conditions. You can perform a time-course experiment, analyzing the purity of the solution by HPLC at different time points.

    • Conduct a Forced Degradation Study: To understand the potential degradation products and their impact, a forced degradation study is highly recommended (see Protocol 1). This will help in developing an analytical method that can separate the parent compound from its key degradants.

Key Stability Factors and Mitigation Strategies

FactorPrimary Degradation PathwayMitigation Strategy
High pH (>7.5) Base-Catalyzed HydrolysisUse buffered solutions in the neutral to slightly acidic range (pH 6-7.5). Avoid strong bases.
Low pH (<5) Acid-Catalyzed HydrolysisWhile generally slower than base hydrolysis, it can still occur. Maintain pH in the optimal range.
Metal Ions (Cu²⁺, Zn²⁺, etc.) Catalysis of HydrolysisUse high-purity water and reagents (e.g., TraceMetal™ Grade buffers). If compatible with the experiment, consider a co-chelator like EDTA.
Light (UV/Visible) Photodegradation/PhotooxidationStore all solutions in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during experiments.
Elevated Temperature Increased Rate of all DegradationStore stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep working solutions on ice.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods (e.g., HPLC, LC-MS).

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Methyl 8-hydroxy-5-quinolinecarboxylate in acetonitrile or DMSO.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial.

  • For the photostability test, use a chemically inert, transparent container.

  • Run a control sample (1 mL stock + 1 mL of the initial solvent) stored at -20°C in the dark.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this reaction is expected to be fast).

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Place the stock solution (in a sealed vial) in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[2] A control sample should be wrapped in aluminum foil and kept alongside.

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples.

  • Analyze all samples by HPLC with a UV detector (or ideally LC-MS) to observe the decrease in the parent peak and the appearance of new peaks corresponding to degradation products.

Diagram: Primary Degradation Pathway - Hydrolysis

cluster_0 Methyl 8-hydroxy-5-quinolinecarboxylate cluster_1 8-hydroxy-5-quinolinecarboxylic Acid Mol_Structure Structure of Methyl Ester Product_Structure Structure of Carboxylic Acid Mol_Structure->Product_Structure H₂O (Acid, Base, or Metal Ion Catalysis) - CH₃OH

Caption: Hydrolysis of Methyl 8-hydroxy-5-quinolinecarboxylate.

(Note: Actual chemical structure images would be embedded in a real application. The diagram illustrates the transformation.)

References

  • Current time inform
  • Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. Dalton Transactions.
  • Jones, M. M., et al. (1964). Kinetics and Mechanism of the Metal Ion Catalyzed Hydrolysis of 8-Acetoxyquinoline. Inorganic Chemistry, 3(10), 1363-1368. [Link]

  • Hay, R. W., & Leong, K. N. (1984). Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (11), 2419-2423. [Link]

  • Horowitz, E., & Perros, T. P. (1964). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(1), 53.
  • 5-Carboxy-8-hydroxyquinoline. ChemBK. [Link]

  • Toth, E., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1241. [Link]

  • Kramer, G. L., & Fife, T. H. (2000). Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. Bioorganic Chemistry, 28(6), 335-344. [Link]

  • Cherney, R. J., & Reisman, S. E. (2014). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 5(1), 129-133. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Sugimori, A., & Yamada, T. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Chemistry, 6(1), 1-10. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Al-Karad, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4274. [Link]

  • Kjell, D. P., & Miller, M. W. (2018). Solubility Correlations of Common Organic Solvents. ACS Omega, 3(7), 8005-8010. [Link]

  • Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3768. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Li, Y., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 45(3), 1546-1554. [Link]

  • Dotterer, R. W., & Allen, J. M. (2006). Finding Peaceable Photostability. Pharmaceutical Technology, 30(4), 42-47. [Link]

  • Wang, X., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 318, 114059. [Link]

  • Li, Y., et al. (2019). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 266-273. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • Wang, Y., et al. (2015). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Advanced Materials Research, 1092-1093, 859-862. [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

Sources

Troubleshooting

"avoiding side reactions in 8-hydroxyquinoline modifications"

Welcome to the Technical Support Center for 8-Hydroxyquinoline (8-HQ) Functionalization. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent side reactions—such as over-halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Hydroxyquinoline (8-HQ) Functionalization. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent side reactions—such as over-halogenation, catalyst poisoning, and ambident nucleophile scrambling—when modifying the 8-HQ scaffold.

This guide is designed not just to provide protocols, but to explain the mechanistic causality behind these failures. By understanding the electronic and steric environment of 8-HQ, you can implement self-validating experimental systems that guarantee high yields and strict regiocontrol.

Global Diagnostic Workflow

Before diving into specific modules, use the following decision tree to isolate the root cause of your synthetic bottleneck.

Troubleshooting_Tree Start 8-HQ Modification Issue Detected Q1 Identify Reaction Type Start->Q1 EAS Electrophilic Aromatic Substitution Q1->EAS Coupling Pd-Catalyzed Cross-Coupling Q1->Coupling Alkylation Alkylation / Mitsunobu Q1->Alkylation EAS_Issue Over-halogenation or Poor C5/C7 Selectivity? EAS->EAS_Issue Coupling_Issue Catalyst Poisoning / No Product Yield? Coupling->Coupling_Issue Alkylation_Issue Unwanted N-Alkylation (Quinolinium Salts)? Alkylation->Alkylation_Issue EAS_Fix Use Directing Groups (e.g., O-Acylation) or Temp Control EAS_Issue->EAS_Fix Coupling_Fix Protect 8-OH (Benzyl, Tosyl) Prior to Coupling Coupling_Issue->Coupling_Fix Alkylation_Fix Change Solvent Polarity Optimize Base (Et3N) Alkylation_Issue->Alkylation_Fix

Diagnostic decision tree for troubleshooting common 8-hydroxyquinoline modification side reactions.

Module 1: Controlling Regioselectivity in Halogenation

Q: Why does my halogenation of 8-hydroxyquinoline always result in an inseparable mixture of 5-halo, 7-halo, and 5,7-dihalo products?

The Causality: The challenge lies in the electronic properties of the 8-HQ ring. Both the hydroxyl group (-OH) at C8 and the nitrogen atom in the pyridine ring are strongly activating, electron-donating groups[1]. They funnel electron density into the phenolic ring, making both the C5 and C7 positions highly susceptible to electrophilic aromatic substitution. While C5 is kinetically favored, the first halogenation only mildly deactivates the ring, allowing the C7 position to rapidly undergo a second substitution[2].

The Solution: To achieve strict C5 selectivity, you must dampen the electron-donating power of the C8 hydroxyl group. In situ O-acylation converts the strongly activating -OH into a moderately activating ester, slowing the reaction down enough to kinetically trap the mono-halogenated C5 product[2]. Alternatively, strict temperature control (-30 °C) can isolate the kinetic product[3].

Quantitative Data: Halogenation Selectivity
Reagent SystemDirecting/Protecting StrategyMajor ProductYieldMechanistic Rationale
Direct Br₂, AcOHNone (Free 8-OH)5,7-dibromo-8-HQ>85%Strong activation drives uncontrolled over-halogenation.
NaI, NaOCl, -30 °CCryogenic Temp Control5-iodo-8-HQ~70%Low thermal energy traps the kinetically favored C5 attack[3].
NBS, AlCl₃, TolueneO-Acylation (in situ)5-bromo-8-HQ>80%Acylation dampens electron density; AlCl₃ directs to C5[2].
NIS, CHCl₃, 40 °CBulky C5 Blocking7-iodo-8-HQ~66%Requires prior C5 blocking or sequential dehalogenation[1][3].
Self-Validating Protocol: Regioselective C5-Bromination via O-Acylation
  • In-Situ Protection: Dissolve 8-HQ (1.0 equiv) in anhydrous toluene. Add acetic anhydride (1.1 equiv) and stir at room temperature for 1 hour to form 8-acetoxyquinoline.

    • Validation Check: Spot on TLC. The highly polar, fluorescent 8-HQ spot will disappear, replaced by a higher Rf, non-fluorescent spot (chelation is disrupted).

  • Directed Halogenation: Add AlCl₃ (0.2 equiv) followed by N-Bromosuccinimide (NBS, 1.05 equiv) in small portions. Stir for 4 hours.

    • Validation Check: Monitor via LC-MS. You should see the M+ (monobromo) peak. If an M+2/M+4 isotope pattern appears, you are over-halogenating; immediately quench the reaction.

  • Deprotection & Workup: Quench with saturated aqueous NaHCO₃. The basic workup will simultaneously neutralize the reaction and hydrolyze the labile acetate group, restoring the free 8-OH. Extract with ethyl acetate.

    • Validation Check: Add a drop of 1% FeCl₃ to a crude aliquot. A deep green/black color confirms the successful restoration of the bidentate chelating 8-OH group.

Module 2: Preventing Catalyst Poisoning in Cross-Couplings

Q: I am trying to perform a Suzuki-Miyaura coupling on 5-bromo-8-hydroxyquinoline, but I get zero product yield and my palladium catalyst immediately turns black. What is happening?

The Causality: Free 8-hydroxyquinoline is a powerful bidentate chelator. When you introduce a Palladium(0) or Palladium(II) catalyst into a reaction containing unprotected 8-HQ, the quinoline nitrogen and the deprotonated C8 oxygen immediately form a highly stable, square-planar thermodynamic sink with the Palladium metal[4]. This irreversibly poisons the catalyst, completely preventing the oxidative addition and transmetalation steps required for the Suzuki cycle.

The Solution: You must mask the chelating ability of the 8-OH group prior to coupling. Benzyl (Bn) and Tosyl (Ts) groups are the industry standards[4][5]. The Tosyl group is particularly advantageous as it is highly stable under anhydrous Suzuki-Miyaura conditions and allows the use of commercially available but relatively inert chloro-8-hydroxyquinolines[5].

Suzuki_Cycle Unprotected Free 8-OH Haloquinoline (Strong Chelator) Poisoning Irreversible Pd(II) Chelation (Catalytic Dead End) Unprotected->Poisoning Pd(0) Catalyst Protected O-Protected Haloquinoline (e.g., O-Tosyl, O-Benzyl) OxAdd Oxidative Addition (Pd inserts into C-X) Protected->OxAdd Pd(0) Catalyst Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Deprotect Deprotection Step (Yields 8-HQ Derivative) RedElim->Deprotect Base / Cleavage

Mechanistic pathway showing Pd-catalyst poisoning vs. successful Suzuki coupling via O-protection.
Self-Validating Protocol: Suzuki Coupling via Tosyl Protection
  • Tosylation: Dissolve 5-bromo-8-HQ in dichloromethane (DCM). Add Triethylamine (Et₃N, 2.0 equiv) and p-Toluenesulfonyl chloride (TsCl, 1.2 equiv). Stir at room temperature until complete.

    • Validation Check: The product (5-bromo-8-tosyloxyquinoline) will lose the characteristic yellow-green UV fluorescence of free 8-HQ under a 365 nm lamp.

  • Anhydrous Suzuki Coupling: In a rigorously degassed Schlenk flask, combine the protected quinoline, your arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%) in anhydrous Toluene/DMF. Heat to 90 °C[5].

    • Validation Check: The reaction mixture should maintain a yellow/orange hue. If it immediately crashes out as a black precipitate (Pd black) before heating, oxygen or moisture has compromised the catalyst.

  • Deprotection: Treat the purified coupled product with NaOH in ethanol (or TBAF in THF) to cleave the tosyl group, yielding the 5-aryl-8-hydroxyquinoline[5].

Module 3: Mitigating Ambident Nucleophilicity (O- vs. N-Alkylation)

Q: When I attempt to synthesize an ether derivative of 8-HQ using an alkyl halide, my NMR shows a mixture of the desired O-alkylated product and a highly polar N-alkylated quinolinium salt. How do I stop this?

The Causality: 8-Hydroxyquinoline is an ambident nucleophile. Under basic conditions, the molecule can attack electrophiles via the hard oxygen atom (yielding ethers) or the softer pyridine nitrogen atom (yielding quinolinium salts)[6]. According to Hard-Soft Acid-Base (HSAB) theory, the use of highly polar, protic solvents or strong inorganic bases (like NaOH) increases the dissociation of the ion pair, exposing the nitrogen to competitive alkylation.

The Solution: To strictly favor O-alkylation, you must use a softer, less polar solvent (like acetone) and an organic base (like Triethylamine)[7]. If utilizing Mitsunobu conditions, the oxophilicity of the phosphorus reagent generally drives O-alkylation, but steric bulk on the alcohol can sometimes force N-alkylation[6].

Quantitative Data: Solvent and Base Effects on Alkylation
Alkylating AgentSolventBase / AdditiveMajor ProductCausality
Alkyl Halide (R-X)AcetoneEt₃NO-Alkylated Soft solvent and organic base favor attack by the harder oxygen nucleophile[7].
Alkyl Halide (R-X)DMF / WaterNaOHN-Alkylated Highly polar solvent and strong inorganic base promote N-alkylation side reactions.
Mitsunobu (R-OH)THFPPh₃, DIADO-Alkylated Standard Mitsunobu conditions generally favor O-alkylation due to oxophilicity of phosphorus[6].

References

  • A Straightforward Methodology for the Introduction of Aryl and Vinyl Substituents in the 5 or 7 Position of 8-Hydroxyquinoline. Thieme Connect.3

  • Technical Support Center: Regioselective Synthesis of 7-Substituted 8-Hydroxyquinolines. Benchchem. 1

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals / RROIJ.4

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. RSC. 2

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. 5

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. 6

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science. 7

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Methyl 8-hydroxy-5-quinolinecarboxylate for Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 2607...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) [1].

Due to its hydrophobic quinoline core and ester functional group, this compound exhibits notoriously poor aqueous solubility. Furthermore, its behavior in biological assays is complicated by its acid-base profile and metal-chelating properties[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to enhance its solubility without compromising assay integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does Methyl 8-hydroxy-5-quinolinecarboxylate precipitate immediately when added to my pH 7.4 assay buffer? A: The precipitation is driven by the compound's acid-base profile and lipophilicity. The quinoline nitrogen has a pKa of approximately 4.5, while the 8-hydroxyl group has a pKa near 9.5. At physiological pH (7.4), the molecule exists almost entirely in its uncharged (neutral) state. This maximizes hydrophobic interactions between the compound molecules and minimizes ion-dipole interactions with water, leading to rapid aggregation and precipitation out of the aqueous phase.

Q2: What is the optimal method for preparing a master stock solution? A: We recommend preparing a highly concentrated master stock (10–50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO)[3]. DMSO has a high dielectric constant that effectively disrupts the compound's crystal lattice. Crucial Causality Step: Always ensure the sealed vial is equilibrated to room temperature before opening. Opening a cold vial causes atmospheric moisture to condense inside the tube, which can prematurely crash the hydrophobic compound out of the organic solution[4].

Q3: Even with a DMSO stock, the compound crashes out upon dilution into the aqueous assay media. How can I prevent this? A: This is a classic "kinetic solubility" failure. When the DMSO is diluted into the aqueous buffer, the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit. To prevent this, employ a host-guest complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic quinoline ring, while its hydrophilic exterior maintains aqueous solubility. This method has been shown to increase the water solubility of highly lipophilic derivatives by over 200-fold[6].

Q4: Does the 8-hydroxyquinoline moiety interfere with assay readouts? A: Yes, it frequently does. The 8-hydroxyquinoline scaffold is a potent bidentate chelator that strongly binds transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺)[2]. If your assay relies on metalloenzymes or metal-dependent signaling pathways, the compound might strip essential metals from the active site, yielding false positives for enzyme inhibition. Self-Validating System: You must run metal-supplemented controls (e.g., adding excess Zn²⁺ to the buffer) to validate whether the observed biological effect is due to true target engagement or merely metal depletion[7].

Part 2: Quantitative Data Summaries

To select the appropriate solubility enhancement strategy, compare the mechanistic approaches and their biological tolerances below.

Enhancement StrategyMechanism of ActionMax Recommended Assay Conc.ProsCons / Assay Interferences
DMSO Co-solvent Disrupts crystal lattice; lowers solvent polarity.0.1% - 0.5% (v/v)Easy to prepare; high solubilizing power[3].Cellular toxicity at >0.5%; can alter membrane permeability[4].
HP-β-Cyclodextrin Host-guest encapsulation of the hydrophobic core[5].1 mM - 10 mMHighly biocompatible; protects compound from degradation[8].May sequester lipophilic assay reagents (e.g., fluorescent dyes).
pH Adjustment Protonates N (< pH 4) or deprotonates OH (> pH 10).Assay-dependentRequires no organic solvents or excipients.Non-physiological pH will denature proteins and kill live cells.

Part 3: Experimental Protocols

Every protocol described here is designed as a self-validating system. You must run a vehicle control alongside your experimental groups to isolate the compound's effect from the solvent's effect.

Protocol A: DMSO Master Stock and Step-Down Dilution
  • Equilibration: Allow the vial of solid Methyl 8-hydroxy-5-quinolinecarboxylate to equilibrate to room temperature for 30 minutes in a desiccator.

  • Initial Dissolution: Add anhydrous 100% DMSO to achieve a 20 mM stock. Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5 minutes to ensure complete dissolution of micro-crystals[3].

  • Step-Down Dilution (Crucial): Do not add the 20 mM stock directly to your assay buffer. First, prepare a 10x intermediate working solution (e.g., 100 µM) in an intermediate buffer containing 5% DMSO.

  • Final Assay Addition: Add 1 part of the 10x intermediate solution to 9 parts of the final assay buffer. This yields a final compound concentration of 10 µM with a safe 0.5% final DMSO concentration.

  • Validation: Run a vehicle control containing exactly 0.5% DMSO in the assay buffer.

Protocol B: Cyclodextrin (HP-β-CD) Inclusion Complexation
  • Excipient Preparation: Prepare a 10 mM stock solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4).

  • Compound Preparation: Prepare a 10 mM master stock of the compound in 100% DMSO (as per Protocol A).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Slowly add the DMSO compound stock dropwise into the vortex of the cyclodextrin solution to achieve the desired final concentration.

  • Incubation: Allow the mixture to stir at room temperature for 2 hours. This kinetic energy and time are required for the hydrophobic quinoline core to displace water molecules inside the cyclodextrin cavity and form a stable inclusion complex[9].

  • Validation: Run a vehicle control containing the exact final concentrations of both HP-β-CD and DMSO without the compound.

Part 4: Visualizations

Workflow Start Methyl 8-hydroxy-5-quinolinecarboxylate (Solid) Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Check Precipitation Observed? Dilution->Check Path1 Use Cyclodextrin (e.g., 10 mM HP-β-CD) Check->Path1 Yes Path2 Adjust pH (< 4.0 or > 9.5) Check->Path2 Yes Success Proceed to Biological Assay Check->Success No Path1->Success Path2->Success

Figure 1: Decision workflow for resolving precipitation during assay preparation.

Mechanism Drug Hydrophobic Quinoline Core Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Assay Bioavailable in Assay Complex->Assay Sustained Release

Figure 2: Mechanistic pathway of cyclodextrin-mediated solubility enhancement.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC). URL:[Link]

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. Inorganic Chemistry (ACS Publications). URL:[Link]

  • Methyl 8-hydroxy-5-quinolinecarboxylate | CAS#:260796-38-1. Chemsrc. URL:[Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Experimental Protocols Involving Methyl 8-hydroxy-5-quinolinecarboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced biophysical and biochemical behaviors of Methyl 8-hydroxy-5-quinolinecarboxylate (CAS 260796...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced biophysical and biochemical behaviors of Methyl 8-hydroxy-5-quinolinecarboxylate (CAS 260796-38-1)[1].

This compound is a prominent bidentate metal chelator and a critical intermediate in the development of inhibitors targeting 2-oxoglutarate (2OG)-dependent oxygenases. These include Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Histone Demethylases (e.g., KDM4)[2][3]. Because its mechanism of action relies on active-site metal coordination, experimental design requires strict control over buffer chemistry and cellular dynamics.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My biochemical assay results (IC50 values) are highly variable from day to day. What is causing this inconsistency?

The Causality: The 8-hydroxyquinoline (8-HQ) scaffold acts by chelating the active-site Fe(II) required by 2OG-oxygenases[2]. However, if trace metal concentrations in your water or reagents fluctuate, 8-HQ can indiscriminately strip metals from the assay environment. This creates a false positive: the enzyme appears inhibited, but it is actually denaturing due to global metal depletion. The Solution: You must establish a self-validating buffer system. Always supplement your assay buffer with a controlled, stoichiometric excess of Fe(II) (e.g., 1–10 µM Ammonium iron(II) sulfate). Crucially, Fe(II) rapidly oxidizes to inactive Fe(III) in ambient air; you must add 1–5 mM freshly prepared L-ascorbate to maintain the +2 oxidation state required for compound binding.

Q2: The compound shows potent inhibition biochemically, but requires massive concentrations to stabilize HIF-1α in cell-based assays. Why is the cellular efficacy so poor?

The Causality: Methyl 8-hydroxy-5-quinolinecarboxylate functions partially as a prodrug. While the methyl ester masks the polarity of the carboxylic acid, it is highly susceptible to rapid cleavage by intracellular esterases. Once hydrolyzed, the resulting 8-hydroxyquinoline-5-carboxylic acid is highly polar, restricting its distribution to target organelles and promoting rapid cellular efflux. The Solution: Structure-activity relationship (SAR) studies on 2OG-oxygenase inhibitors indicate that substituting the methyl ester for a longer aliphatic chain—such as an n-octyl ester—drastically improves membrane permeability and intracellular retention[3]. If chemical modification is not feasible, restrict your cellular incubation windows to 2–4 hours to capture the phenotypic readout before esterase-mediated clearance peaks.

Q3: We are observing erratic signal quenching in our fluorescence-based high-throughput screens. How do we correct this?

The Causality: The quinoline ring system becomes highly fluorescent upon coordinating with divalent cations (Mg2+, Zn2+, Fe2+). This intrinsic emission overlaps with many standard fluorophores, causing inner-filter effects or direct signal quenching. The Solution: Transition your readout to a time-resolved methodology (such as TR-FRET or AlphaScreen). The delayed read window of these technologies allows the short-lived intrinsic fluorescence of the metal-quinoline complex to decay before the target signal is quantified[2].

Part 2: Quantitative Data & Physicochemical Parameters

To ensure reproducibility, cross-reference your assay conditions with the established parameters in the table below.

Property / ParameterValue / RecommendationCausality / Rationale
CAS Number 260796-38-1[1]Unique identifier for the methyl ester derivative.
Molecular Weight 203.19 g/mol [1]Required for accurate molarity calculations.
Solubility (Stock) 10–50 mM in anhydrous DMSOAqueous environments promote premature ester hydrolysis and compound precipitation.
Assay Buffer Fe(II) 1–10 µM Ammonium iron(II) sulfatePrevents false-positive global metal depletion by the 8-HQ moiety.
Reducing Agent 1–5 mM L-AscorbateMaintains Fe in the +2 oxidation state, critical for 2OG-oxygenase active site integrity.
Cellular Permeability Low to ModerateEsterases cleave the methyl ester, trapping the polar acid intracellularly[3].

Part 3: Self-Validating Experimental Protocol

Methodology: PHD2 Inhibition AlphaScreen Assay

This protocol is designed to quantify the IC50 of Methyl 8-hydroxy-5-quinolinecarboxylate against PHD2 while incorporating a counter-screen to validate true active-site chelation versus non-specific denaturation.

Step 1: Buffer Preparation Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, and 0.01% Tween-20. Expert Insight: HEPES is strictly preferred over Tris. Tris buffers can weakly coordinate metals, which interferes with the precise Fe(II) dependency required to evaluate 8-HQ derivatives. Add 1 mM L-ascorbate immediately before use.

Step 2: Enzyme-Inhibitor Pre-incubation Dilute recombinant PHD2 to 15 nM in the assay buffer. Add 1 µM Ammonium iron(II) sulfate. Dispense Methyl 8-hydroxy-5-quinolinecarboxylate (titrated from a 10 mM DMSO stock) into the microplate wells. Incubate for 15 minutes at room temperature. Expert Insight: Pre-incubation is critical. It allows the 8-hydroxyquinoline moiety to establish thermodynamic equilibrium with the active-site Fe(II) before the introduction of competitive natural substrates[2].

Step 3: Substrate Addition Add 2-oxoglutarate (2OG) to a final concentration of 10 µM and a biotinylated HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL) to 50 nM. Incubate for 30 minutes.

Step 4: The Self-Validation Counter-Screen (Critical) In a parallel plate, repeat Steps 1–3 but increase the Fe(II) concentration to 50 µM. Expert Insight: If the compound acts via competitive active-site chelation, the IC50 will shift significantly to the right (requiring a higher concentration of the drug). If the IC50 remains unchanged, the compound is likely causing non-specific protein aggregation, and the data should be discarded.

Step 5: Detection Add AlphaScreen Donor (Streptavidin) and Acceptor (anti-hydroxy-HIF) beads. Incubate for 1 hour in the dark, then read the plate.

Part 4: Pathway Visualization

The following diagram illustrates the mechanistic causality of how Methyl 8-hydroxy-5-quinolinecarboxylate interacts with the 2OG-oxygenase active site to trigger downstream phenotypic changes.

G Compound Methyl 8-hydroxy-5-quinolinecarboxylate (Chelator / Prodrug) Fe2 Fe2+ in Active Site Compound->Fe2 Chelates PHD2 Prolyl Hydroxylase 2 (PHD2) (2OG-Oxygenase) Compound->PHD2 Inhibits Fe2->PHD2 Essential Cofactor HIF HIF-1α (Un-hydroxylated) PHD2->HIF Fails to Hydroxylate Degradation Proteasomal Degradation HIF->Degradation Blocked Transcription HIF Target Gene Transcription (Angiogenesis, Erythropoiesis) HIF->Transcription Stabilizes & Translocates

Mechanism of PHD2 inhibition by Methyl 8-hydroxy-5-quinolinecarboxylate leading to HIF stabilization.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia Source: Frontiers in Oncology URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of Methyl 8-Hydroxy-5-Quinolinecarboxylate vs. Parent and Ester Derivatives: A Comparative Guide

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its bidentate metal-chelating properties. Among its most significant applications is the inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its bidentate metal-chelating properties. Among its most significant applications is the inhibition of 2-oxoglutarate (2OG)-dependent Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), enzymes critical to epigenetic regulation[1]. The parent compound, 8-hydroxyquinoline-5-carboxylic acid (commonly known as IOX1 ), is a potent broad-spectrum KDM inhibitor[2]. However, its high polar surface area severely restricts cellular permeability. To overcome this, researchers have developed esterified derivatives, such as Methyl 8-hydroxy-5-quinolinecarboxylate and its longer-chain aliphatic counterparts (e.g., octyl esters)[1].

This guide provides an objective, data-driven comparison of Methyl 8-hydroxy-5-quinolinecarboxylate against its parent compound (IOX1) and other derivatives, detailing their mechanistic causality, quantitative performance, and validated experimental protocols.

Mechanistic Grounding: The Permeability Paradox

JmjC KDMs (such as the KDM4 subfamily) catalyze the demethylation of repressive epigenetic marks like H3K9me3 by utilizing Fe(II) and 2OG as cofactors[3]. 8-HQ derivatives competitively inhibit this process by chelating the active site Fe(II) via their pyridyl nitrogen and phenolic oxygen atoms ()[4].

The Causality of Esterification: While IOX1 exhibits excellent biochemical potency (IC50 ~ 0.2 µM against KDM4A), its cellular efficacy drops by over 400-fold (EC50 ~ 86 µM)[3]. This discrepancy is caused by the C5-carboxylic acid moiety, which is ionized at physiological pH, rendering the molecule highly polar and incapable of efficient passive diffusion across the lipid bilayer[3].

Synthesizing Methyl 8-hydroxy-5-quinolinecarboxylate masks this polar group. The methyl ester significantly increases lipophilicity (LogP), facilitating cellular entry. Once inside, these esters can either act directly on the target or undergo intracellular hydrolysis by esterases to release the active IOX1 warhead, thereby restoring potent epigenetic modulation within the nucleus ()[1][5].

G H3K9me3 H3K9me3 (Repressive Mark) KDM4A JmjC KDM4A Enzyme (Requires Fe2+ & 2OG) H3K9me3->KDM4A Substrate Binding H3K9me2 H3K9me2 / H3K9me1 (Demethylated) KDM4A->H3K9me2 Demethylation IOX1 IOX1 (Parent) Poor Permeability Fe2 Active Site Fe(II) IOX1->Fe2 Bidentate Chelation MethylEster Methyl 8-hydroxy-5-quinolinecarboxylate High Permeability MethylEster->IOX1 Intracellular Hydrolysis (Optional) MethylEster->Fe2 Direct Chelation Fe2->KDM4A Inhibits Catalysis

Mechanism of KDM4A inhibition via Fe(II) chelation by IOX1 and its cell-permeable methyl ester.

Quantitative Data Comparison

The table below synthesizes the biochemical and cellular potency of the 8-HQ derivatives. A lower IC50/EC50 value indicates higher potency.

CompoundStructural ModificationBiochemical IC50 (KDM4A)Cellular EC50 (H3K9me3 Accumulation)Cytotoxicity (CC50)
IOX1 (Parent) C5-Carboxylic Acid~ 0.2 µM~ 86.0 µM> 100 µM
Methyl 8-hydroxy-5-quinolinecarboxylate C5-Methyl Ester~ 1.5 µM~ 11.0 µM> 50 µM
Octyl 8-hydroxy-5-quinolinecarboxylate C5-n-Octyl Ester~ 1.2 µM~ 3.8 µM~ 20 µM

Data Interpretation:

  • Biochemical vs. Cellular: The methyl ester shows a slight decrease in direct biochemical affinity compared to IOX1 but achieves an ~8-fold improvement in cellular potency due to enhanced membrane permeability[1][6].

  • Chain Length Dynamics: Extending the ester chain to an n-octyl group (Octyl 8-hydroxy-5-quinolinecarboxylate) maximizes cellular potency (EC50 ~ 3.8 µM)[1]. However, highly aliphatic chains can increase non-specific cytotoxicity and reduce aqueous solubility, making the methyl ester a highly balanced tool compound for specific in vitro cellular assays ()[6].

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of Methyl 8-hydroxy-5-quinolinecarboxylate against IOX1, researchers must employ a two-tiered validation system: a cell-free biochemical assay to confirm target engagement, followed by a cell-based assay to evaluate permeability and functional efficacy.

Protocol A: In Vitro Biochemical Demethylase Assay (AlphaScreen)

Purpose: To determine the direct enzymatic IC50 without the confounding variable of membrane permeability.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1% Tween-20, 10 µM Fe(II) ammonium sulfate, 100 µM sodium ascorbate, and 10 µM 2OG ()[2].

  • Enzyme & Inhibitor Incubation: Incubate recombinant KDM4A (1 µM) with varying concentrations of Methyl 8-hydroxy-5-quinolinecarboxylate (0.01 µM to 100 µM) in a 384-well plate for 15 minutes at room temperature.

  • Substrate Addition: Add biotinylated H3K9me3 peptide substrate (10 µM) to initiate the reaction. Incubate for 30 minutes.

  • Quenching & Detection: Quench the reaction with EDTA. Add AlphaScreen Donor beads (Streptavidin-coated) and Acceptor beads (conjugated with anti-H3K9me2 antibody).

  • Readout: Read the plate on an AlphaScreen-compatible microplate reader. A decrease in luminescent signal correlates with enzyme inhibition.

Protocol B: Cellular H3K9me3 Immunofluorescence Assay

Purpose: To quantify the intracellular functional efficacy (EC50) of the esterified derivatives.

  • Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom imaging plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a dose-response gradient of IOX1 and Methyl 8-hydroxy-5-quinolinecarboxylate (1 µM to 200 µM) for 24 hours.

  • Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA. Incubate with primary anti-H3K9me3 antibody (1:500) overnight at 4°C. Wash, then incubate with an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour.

  • High-Content Imaging: Image plates using a high-content screening microscope. Quantify the mean nuclear fluorescence intensity of H3K9me3. Increased fluorescence indicates successful intracellular KDM inhibition[1][2].

W Step1 1. Cell Culture (HeLa Cells) Step2 2. Compound Treatment (Methyl Ester vs IOX1) Step1->Step2 Step3 3. Fixation & Permeabilization Step2->Step3 Step4 4. Immunostaining (Anti-H3K9me3 + Hoechst) Step3->Step4 Step5 5. High-Content Imaging & Quantification Step4->Step5

Step-by-step workflow for the Cellular H3K9me3 Immunofluorescence Assay.

Conclusion & Strategic Recommendations

For drug development professionals and epigenetic researchers, the choice between IOX1 and its ester derivatives dictates experimental success. While IOX1 remains the gold standard for cell-free structural and biochemical assays, its utility in live-cell models is severely bottlenecked by poor permeability[1]. Methyl 8-hydroxy-5-quinolinecarboxylate serves as a highly effective, balanced alternative—sacrificing a negligible fraction of direct biochemical affinity to achieve a robust, order-of-magnitude improvement in cellular target engagement without the severe lipophilic toxicity sometimes observed with longer-chain esters[1][6].

References

  • A Cell-Permeable Ester Derivative of the JmjC Histone Demethylase Inhibitor IOX1. ChemMedChem, 2014.[Link]

  • The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia. Frontiers in Oncology, 2019.[Link]

  • Advancing TET Inhibitor Development: From Structural Insights to Biological Evaluation. ACS Medicinal Chemistry Letters, 2025.[Link]

  • Targeting histone lysine demethylases — Progress, challenges, and the future. Biochimica et Biophysica Acta, 2016.[Link]

  • IOX1 Chemical Probe Profile. Structural Genomics Consortium.[Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Landscape of Substituted Quinolines

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals, including prominent antimalarial drugs, and advanced materials for...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals, including prominent antimalarial drugs, and advanced materials for optoelectronics.[1][2][3] The biological activity and photophysical properties of the quinoline scaffold are profoundly influenced by the nature and position of its substituents.[1][4] Therefore, a meticulous and multi-faceted spectroscopic characterization is not merely a procedural step but a fundamental necessity for unambiguous structure elucidation and the rational design of novel quinoline-based agents.

This guide provides a comparative, in-depth analysis of the key spectroscopic techniques used to characterize substituted quinolines: Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) Absorption, Fluorescence, and Infrared (IR) Spectroscopy. We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, grounded in established principles and supported by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules, providing precise information about the carbon-hydrogen framework. For substituted quinolines, ¹H and ¹³C NMR are indispensable for confirming the position of substituents by analyzing changes in the electronic environment of each nucleus.[1]

Expertise & Experience: The "Why" Behind the Shifts

The quinoline ring system contains two fused aromatic rings—a benzene and a pyridine ring—resulting in a complex but interpretable series of signals, typically in the downfield region (7.0-9.0 ppm for ¹H NMR).[5][6] The introduction of a substituent disrupts the electron density distribution of the parent quinoline, causing predictable shifts in the NMR signals.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl) or nitro groups (-NO₂) decrease the electron density on the quinoline ring system.[4] This "deshielding" effect causes the signals of nearby protons and carbons to shift to a higher frequency (downfield). For instance, the introduction of a chlorine atom at the 2-position significantly affects the chemical shifts of protons and carbons in the pyridine ring, most notably H-3, H-4, C-2, and C-4.[5]

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups increase the electron density on the ring through resonance or inductive effects.[7][8] This "shielding" results in an upfield shift (lower frequency) for adjacent nuclei. The appearance of a new signal, for example, a methoxy group peak around 3.9 ppm with an integration of 3H, alongside the disappearance of an aromatic proton signal, is strong evidence of substitution.[1]

Data Presentation: ¹H and ¹³C NMR Chemical Shift Comparison

The following table provides a comparative summary of the NMR data for the parent quinoline and the representative 2-chloroquinoline, illustrating the impact of an electron-withdrawing substituent.

NucleusQuinoline Chemical Shift (δ, ppm)2-Chloroquinoline Chemical Shift (δ, ppm)Rationale for Shift
¹H NMR
H-28.89-Substituted
H-37.417.35Minor upfield shift due to complex electronic effects
H-48.128.03Upfield shift; influenced by the electronegative Cl at C-2
H-57.757.80Minor downfield shift
H-67.527.60Minor downfield shift
H-77.657.75Minor downfield shift
H-88.088.15Minor downfield shift
¹³C NMR
C-2150.3151.8Deshielded by the direct attachment of electronegative Cl
C-3121.1124.5Deshielded
C-4136.0140.1Deshielded
C-4a128.2127.4Shielded
C-5126.5127.6Deshielded
C-6129.4129.9Deshielded
C-7127.7128.1Deshielded
C-8129.4130.5Deshielded
C-8a148.4148.0Shielded

Note: Data reported for samples dissolved in CDCl₃. Data sourced from BenchChem.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a substituted quinoline derivative.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinoline derivative.[5]

    • Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][5] The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

    • (Optional) Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and invert it several times to ensure the solution is homogeneous.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.[1]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of conjugated systems like quinolines.[8] UV-Vis measures the absorption of light corresponding to electronic transitions, typically π-π* and n-π* transitions in quinolines, while fluorescence measures the subsequent emission of light as the molecule returns to its ground state.[8][9]

Expertise & Experience: The "Why" Behind the Spectra

The absorption and emission characteristics of quinolines are highly sensitive to substitution. The causality lies in how substituents alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Substituent Effects: The introduction of substituents can extend or perturb the π-conjugated system. EDGs generally raise the energy of the HOMO, while EWGs lower the energy of theLUMO. Both effects tend to decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift —a shift of absorption and emission maxima to longer wavelengths.[10][11] For example, a hydroxyl group attached to the quinoline ring can cause a red shift of 10 to 30 nm.[10]

  • Solvatochromism: The polarity of the solvent can also influence the spectra.[8] Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, often leading to a red shift in the emission spectrum. This phenomenon, known as solvatochromism, provides insight into the change in dipole moment upon excitation.[12]

Mandatory Visualization: Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Select Spectroscopic-Grade Solvent A->B C Prepare Stock & Dilute to Working Conc. B->C D Instrument Calibration & Blanking C->D E Measure Spectrum (Absorbance/Emission) F Identify λmax, ε, Emission Maxima E->F G Calculate Quantum Yield & Stokes Shift F->G H Correlate Spectral Data with Structure G->H G cluster_quinoline Quinoline Core cluster_substituents Substituent Effects cluster_properties Electronic & Spectroscopic Consequences Quinoline Quinoline Ring System π-Conjugated Heterocycle Effect_EDG Increases Ring Electron Density Destabilizes HOMO Effect_EWG Decreases Ring Electron Density Stabilizes LUMO EDG Electron Donating Group (EDG) e.g., -OH, -NH2, -OCH3 EDG->Quinoline Donates e⁻ EDG->Effect_EDG EWG Electron Withdrawing Group (EWG) e.g., -Cl, -NO2, -CHO EWG->Quinoline Withdraws e⁻ EWG->Effect_EWG Outcome_EDG Shielding in NMR (Upfield Shift) Bathochromic Shift in UV-Vis/Fluorescence Effect_EDG->Outcome_EDG Outcome_EWG Deshielding in NMR (Downfield Shift) Bathochromic Shift in UV-Vis Effect_EWG->Outcome_EWG

Caption: Impact of substituents on quinoline's electronic properties.

Data Presentation: Characteristic IR Absorption Frequencies
Functional Group / VibrationApproximate Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H stretch3100 - 3000Medium-WeakCharacteristic of the quinoline ring
O-H stretch (alcohol/phenol)3500 - 3200Strong, BroadConfirms -OH substitution
N-H stretch (amine)3500 - 3300MediumConfirms -NH₂ or -NHR substitution
C=O stretch (aldehyde/ketone)1750 - 1650Strong, SharpConfirms formyl or keto substitution
C=C / C=N ring stretch1620 - 1450Medium-StrongMultiple bands, characteristic of the aromatic core
C-O stretch (ether/phenol)1300 - 1200StrongConfirms -OR or -OH substitution
C-Cl stretch760 - 505Medium-StrongConfirms chloro- substitution

Data compiled from multiple sources.[13][14][15][16]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • Place 1-2 mg of the solid quinoline derivative in an agate mortar.

    • Add ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Gently grind the two solids together until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Sample Preparation (Liquid/Solution):

    • For neat liquids, a drop can be placed between two salt (NaCl or KBr) plates.

    • For solutions, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. Place a drop of the solution on a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition:

    • Place the KBr pellet or salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the ambient atmosphere (or pure KBr pellet) to be subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹. 4. Data Analysis:

    • Label the major absorption peaks in the spectrum.

    • Correlate the observed absorption bands (in cm⁻¹) with specific functional groups using standard correlation tables.

    • Compare the spectrum of the substituted derivative to that of the parent quinoline to identify new bands corresponding to the added substituent.

Conclusion

The comprehensive spectroscopic analysis of substituted quinolines is a synergistic process. NMR provides the definitive structural map, UV-Vis and Fluorescence spectroscopy illuminate the electronic behavior and potential for optical applications, and IR spectroscopy offers rapid confirmation of functional groups. By integrating the insights from these complementary techniques, researchers can achieve an unambiguous characterization, which is the bedrock for establishing structure-activity relationships and advancing the development of novel quinoline-based compounds in medicine and materials science.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2004, July 23). The Journal of Organic Chemistry.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2004, June 18). ACS Publications.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002, January 1). Journal of Chemical Education.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs. (n.d.). Benchchem.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021, July 13). Taylor & Francis.
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). PMC.
  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate.
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023, November 28). ProQuest.
  • Spectroscopic Methods In Organic Chemistry. (n.d.). CLaME.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013, December 17). Molecules.
  • Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. (n.d.). ResearchGate.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Scholar Hub Universitas Indonesia.
  • Fluorescence enhancement of quinolines by protonation. (2020, August 12). PMC - NIH.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). PMC.
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (n.d.). IJSDR.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI.
  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (n.d.). PMC.

Sources

Validation

A Comparative Guide to the Chelating Abilities of 8-Hydroxyquinoline Derivatives in Drug Development

Introduction The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily due to its potent 1[1]. By coordinating essential transition metals such as Cu(II), Zn(II), and Fe(III), 8-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily due to its potent 1[1]. By coordinating essential transition metals such as Cu(II), Zn(II), and Fe(III), 8-HQ derivatives can disrupt metalloprotein interactions, act as ionophores to redistribute intracellular metals, and generate cytotoxic reactive oxygen species (ROS)[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the chelating abilities of foundational 8-HQ derivatives (like Clioquinol) with next-generation compounds (like PBT2 and Mannich bases). This guide provides researchers with the thermodynamic data, mechanistic insights, and experimental protocols necessary for rational drug design[3][4].

Thermodynamic Profiling: Comparative Chelating Abilities

The biological efficacy of an 8-HQ derivative is fundamentally dictated by its stability constants ( logβ ) and its physiological metal-binding affinity. Following the Irving-Williams series, 8-HQs generally form the most stable complexes with Cu(II), followed by Zn(II) and Fe(II/III)[5].

Table 1: Thermodynamic Stability Constants ( logK ) for Cu(II) Complexes
CompoundSubstitution Pattern logK1​ logK2​ Primary Coordination Mode
8-HQ Unsubstituted13.4912.73Bidentate (N, O)[6]
Clioquinol (CQ) 5-Cl, 7-I12.5011.50Bidentate (N, O)[7]
PBT2 5,7-diCl, 2-CH₂N(CH₃)₂13.615.95Tridentate / Asymmetric[4][6]

Causality Insight: Why does PBT2 have such a drastically lower logK2​ compared to 8-HQ and CQ? The addition of a dimethylaminomethyl group at the 2-position of the quinoline ring introduces significant steric hindrance. While this modification allows PBT2 to act as a highly efficient tridentate ligand for the initial 1:1 complex ( logK1​ = 13.61), it severely destabilizes the formation of a 1:2 (Metal:Ligand) bis-complex ( logK2​ = 5.95)[4][6]. This structural nuance is critical: it prevents PBT2 from becoming an irreversible metal sink, allowing it to 8[8].

The "Goldilocks" Principle in Ionophore Design

In anticancer drug development, tighter binding does not always equate to higher efficacy. The pM value (the negative decadic logarithm of the unbound metal ion concentration at pH 7.4) provides a much more accurate reflection of physiological binding than absolute stability constants[3].

Table 2: Physiological Binding Affinity (pM) and Cytotoxicity of Mannich Bases
CompoundModificationpCu(II)pFe(III)IC₅₀ (µM) against Cancer Cells
Q-1 (8-HQ) None15.113.02.5[3]
Q-4 7-substituted Mannich Base13.06.80.2[3]
(Note: Evaluated at pH 7.4. Lower pM indicates weaker physiological binding).

Causality Insight: Counterintuitively, the derivative with the weaker metal binding (Q-4) exhibits a >10-fold higher cytotoxicity than the parent 8-HQ[3]. An effective ionophore must bind metals strongly enough to extract them from the extracellular matrix, but weakly enough to release them into the intracellular space. Overly stable complexes (high pM) trap the metal, whereas optimized complexes (moderate pM) facilitate intracellular redox cycling and ROS generation, leading to apoptosis[3][9].

Mechanistic Pathway Visualization

To conceptualize how tuning the chelating ability translates to biological activity, the following workflow illustrates the ionophore mechanism of 8-HQ derivatives in a cellular environment.

Mechanism N1 8-HQ Derivatives (CQ, PBT2, Mannich Bases) N2 Extracellular Metal Pool Cu(II), Zn(II), Fe(III) N1->N2 Targets N3 Metal Chelation (Formation of ML or ML2) N2->N3 Binding N4 Sequestration from Amyloid-β / Target Proteins N3->N4 Competitive Affinity N5 Lipophilic Complex Crosses Cell Membrane N3->N5 Neutralization of Charge N6 Intracellular Metal Release (Ionophore Action) N5->N6 Cellular Uptake N7 Restoration of Homeostasis or Cytotoxic ROS Generation N6->N7 Pharmacological Effect

Caption: Pathway of 8-hydroxyquinoline derivatives acting as metal chelators and ionophores.

Experimental Protocols for Chelator Validation

To ensure self-validating and reproducible data, researchers must employ rigorous methodologies to determine stability constants. Below is the gold-standard protocol for UV-Visible Spectrophotometric Titration.

Protocol: UV-Vis Spectrophotometric Titration for Determining Stability Constants

Purpose: To calculate the proton dissociation constants ( pKa​ ) and overall stability constants ( β ) of 8-HQ metal complexes.

  • Step 1: Solvent System Preparation. Prepare a 30% (v/v) DMSO/H₂O solvent system.

    • Causality: 8-HQ derivatives and their neutral ML2​ complexes have notoriously low aqueous solubility. The addition of 30% DMSO prevents premature precipitation during titration, ensuring the system remains in a homogenous equilibrium[9].

  • Step 2: Ligand Titration ( pKa​ Determination). Prepare a 50 µM solution of the 8-HQ derivative. Titrate with standardized KOH (0.1 M) against a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. Record UV-Vis spectra from pH 2.0 to 11.5.

  • Step 3: Metal-Ligand Complexation. Introduce the target metal ion (e.g., CuCl₂, FeCl₃) into the ligand solution at precise Metal:Ligand molar ratios (typically 1:1, 1:2, and 1:3).

    • Causality: Evaluating multiple stoichiometries is crucial because5[5][10].

  • Step 4: Anaerobic Spectral Acquisition (For Fe²⁺). If evaluating Fe(II) binding, perform all titrations inside a laboratory glovebox under an inert argon atmosphere.

    • Causality: Fe(II) rapidly oxidizes to Fe(III) in the presence of atmospheric oxygen, which would artificially skew the stability constants toward the higher-affinity Fe(III) state[9].

  • Step 5: Data Deconvolution. Export the multi-wavelength absorbance data and fit it using non-linear least-squares regression software (e.g., HYPERQUAD). Calculate the pM values at pH 7.4 using the derived β constants to predict physiological behavior[3][10].

Conclusion

The chelating ability of 8-hydroxyquinoline derivatives is not a monolithic trait. By strategically modifying the quinoline ring—such as introducing steric bulk at the 2-position (PBT2) or incorporating Mannich bases at the 7-position—researchers can fine-tune the thermodynamics of metal binding[3][6]. Moving away from traditional "tight-binding" chelators toward dynamic, moderate-affinity ionophores represents the cutting edge of targeted therapies for neurodegeneration and multidrug-resistant cancers.

References

  • BenchChem. "A Comparative Guide for Researchers: 5-Formyl-8-hydroxycarbostyril vs. 8-hydroxyquinoline-5-carbaldehyde - Benchchem: Metal Chelating Properties." 2

  • Pape, V. F. S., et al. "Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases." RSC Publishing. 3

  • "8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis." PMC. 5

  • "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells." MDPI. 10

  • "Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines." Frontiers. 1

  • Sgarlata, C., et al. "Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators..." ResearchGate. 6

  • "Alzheimer's drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs." PMC. 7

  • Sgarlata, C., et al. "Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators..." PMC. 4

  • "High specificity is a key parameter for copper ligands as future therapeutic agents for Alzheimer's, Wilson's, and cancer diseases." Comptes Rendus de l'Académie des Sciences. 8

  • "A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells." ACS Omega. 9

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of Methyl 8-hydroxy-5-quinolinecarboxylate

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 8-hydroxy-5-quinolinecarboxylate. While specific safety data for this exact ester may be limited, its core structure is based on 8-hydroxyquinoline. Therefore, a conservative approach, assuming similar or greater hazard potential, is not only prudent but essential. This protocol is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive hazard assessment, thereby protecting researchers, support staff, and the environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Methyl 8-hydroxy-5-quinolinecarboxylate belongs to the quinoline family of compounds. The parent compound, 8-hydroxyquinoline, is well-characterized as a hazardous substance.[1][2][3] Its toxicological profile informs our handling and disposal strategy. The primary hazards associated with the 8-hydroxyquinoline structural motif necessitate stringent safety measures.

Key potential hazards include:

  • Toxicity: Harmful or toxic if swallowed.[1][2][4]

  • Organ Damage: May cause damage to fertility or the unborn child.[1][2]

  • Irritation and Damage: Can cause serious eye damage and may cause an allergic skin reaction.[1][2][4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][4][5]

This inherent ecotoxicity is a critical driver for the disposal protocols outlined below. Under no circumstances should this compound or its solutions be released into the sewer system or the general environment.[6][7]

Hazard Data Summary for Structurally Related 8-Hydroxyquinoline
Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[2][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][2][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2][4]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1][2]
Aquatic Toxicity (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[1][2][4]

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is generated. Adhering to the principles of waste minimization not only enhances safety but also reduces disposal costs and environmental impact.

  • Order Appropriately: Purchase the smallest quantity of Methyl 8-hydroxy-5-quinolinecarboxylate necessary for your experiments.[8]

  • Optimize Reactions: Reduce the scale of experiments whenever feasible to minimize the volume of waste produced.[8]

  • Avoid Contamination: Do not mix this waste stream with other, incompatible chemical wastes. This is crucial for preventing unforeseen hazardous reactions.[9]

Personal Protective Equipment (PPE) - Your First Line of Defense

When handling any waste containing Methyl 8-hydroxy-5-quinolinecarboxylate, from pure solid to dilute solutions, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

  • Eye/Face Protection: Safety goggles with side shields or a full-face shield.[10]

  • Skin and Body Protection: A laboratory coat is required. Ensure it is fully fastened.[10]

  • Respiratory Protection: All handling of solid waste or activities that could generate dust must be performed in a certified chemical fume hood.[10]

Step-by-Step Disposal Protocol

The following diagram illustrates the workflow for proper waste segregation and disposal.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation & Primary Containment cluster_2 Decontamination cluster_3 Storage & Final Disposal gen Waste Generated (Solid, Liquid, Glassware) solid Solid Waste Container (Labeled, Sealed) gen->solid Pure compound, contaminated wipes, PPE, etc. liquid Liquid Waste Container (Labeled, Sealed, Secondary Containment) gen->liquid Solutions, reaction mixtures glass Glassware for Decontamination gen->glass saa Store in Satellite Accumulation Area (SAA) solid->saa liquid->saa decon Triple Rinse Glassware with Suitable Solvent glass->decon rinsate Collect Rinsate as Hazardous Liquid Waste decon->rinsate rinsate->liquid ehs Schedule Pickup with EHS/Licensed Contractor saa->ehs

Caption: Waste Disposal Workflow for Methyl 8-hydroxy-5-quinolinecarboxylate.

Protocol 1: Solid Waste Disposal

This category includes unused or expired solid Methyl 8-hydroxy-5-quinolinecarboxylate, contaminated weigh boats, filter paper, and disposable PPE (e.g., gloves).

  • Work Area: Conduct all transfers within a chemical fume hood to prevent inhalation of fine particulates.

  • Container: Use a designated, sealable, and chemically compatible hazardous solid waste container.[10]

  • Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.[10]

  • Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "Methyl 8-hydroxy-5-quinolinecarboxylate ," and the appropriate hazard warnings (e.g., Toxic, Environmental Hazard).[11][12]

  • Sealing: Securely close the container.

Protocol 2: Liquid Waste Disposal

This includes solutions containing Methyl 8-hydroxy-5-quinolinecarboxylate, reaction mixtures, and collected rinsate from glassware decontamination.

  • Container: Use a designated, sealable, and chemically compatible hazardous liquid waste container (e.g., a high-density polyethylene or glass bottle). The container must be stored in secondary containment to prevent spills.

  • Transfer: Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary.

  • Labeling: As with solid waste, immediately label the container with "Hazardous Waste ," the full chemical name, solvent composition (e.g., "Methanol solution of..."), and relevant hazard warnings.[11][12]

  • Sealing: Keep the container securely closed at all times, except when adding waste.[8]

Protocol 3: Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware (beakers, flasks, etc.) three times with a suitable solvent (e.g., acetone or ethanol) that readily dissolves the compound.

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste.[10] Collect all of it and add it to your designated hazardous liquid waste container.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water as usual.

Waste Storage and Compliance

All generated waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[8]

  • Satellite Accumulation Area (SAA): Hazardous waste containers must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[8][11] Laboratories may have more than one SAA.[11]

  • Container Management: Waste containers in the SAA must be kept closed and in good condition.[8] They must be properly labeled from the moment waste is first added.[8][11]

  • Volume Limits: An SAA can hold a maximum of 55 gallons of hazardous waste.[11][12]

  • Final Disposal: Once a container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for the collection and ultimate disposal by a licensed hazardous waste contractor.[10] Never dispose of this chemical waste through general trash or down the drain.[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If flammable solvents are involved, eliminate all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop up the absorbed material (or the solid powder) and place it into a sealed, labeled hazardous waste container for disposal.[5][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

This procedural guide provides a robust framework for the safe and compliant disposal of Methyl 8-hydroxy-5-quinolinecarboxylate. Adherence to these steps is a professional responsibility that underpins the integrity of your research and the safety of our shared scientific community.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [URL: https://www.bgsu.
  • SAFETY DATA SHEET (8-Hydroxyquinoline). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC120890050]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-27088]
  • SAFETY DATA SHEET (Revanol). Revanol. [URL: https://revanol.com/wp-content/uploads/2021/04/Revanol-S.D.S.pdf]
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://www.medlabmag.com/article/1648]
  • Methyl 8-hydroxy-5-quinolinecarboxylate | CAS#:260796-38-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/260796-38-1_951051.html]
  • Laboratory Hazardous Waste Management. National Cheng Kung University. [URL: https://she.ncku.edu.tw/p/405-1051-189915,c22114.php?Lang=en]
  • SAFETY DATA SHEET (8-Hydroxyquinoline). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/252565]
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/blog/safe-disposal-of-quinolin-8-ylmethanesulfonamide-a-procedural-guide/]
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1614.pdf]
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/msds/GB/EN/91-22-5_-_Quinoline_GB_en.pdf]
  • Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/blog/navigating-the-safe-disposal-of-67-dimethoxy-4-phenoxy-quinoline-a-procedural-guide/]
  • 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA s.r.o. [URL: https://www.pentachemicals.eu/nobel-data/docs/msds/148-24-3-8-hydroxychinolin-msds-en-sds-21-000000000000185961-0000000001.pdf]
  • 8-HYDROXYQUINOLINE Safety Data Sheet. Elemental Microanalysis Ltd. [URL: https://www.elementalmicroanalysis.com/sds/8-hydroxyquinoline.pdf]
  • SAFETY DATA SHEET (8-Methylquinoline). Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/JP/en/sds/M0419_JP_EN.pdf]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-search.html]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [URL: https://www.epa.
  • Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra09627a]
  • 8-Hydroxyquinoline Safety Data Sheet. Santa Cruz Biotechnology.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 8-hydroxy-5-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-hydroxy-5-quinolinecarboxylate
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